Ketoisophorone
Description
2,6,6-Trimethyl-2-cyclohexene-1,4-dione has been reported in Camellia sinensis, Artemisia judaica, and other organisms with data available.
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6,6-trimethylcyclohex-2-ene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-6-4-7(10)5-9(2,3)8(6)11/h4H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJXHIDNNLJQDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021685 | |
| Record name | 2,6,6-Trimethyl-2-cyclohexene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, White to colourless solid; Woody, musty sweet, aroma | |
| Record name | 2,6,6-Trimethyl-2-cyclohexene-1,4-dione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040216 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2,6,6-Trimethylcyclohex-2-ene-1,4-dione | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1836/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
92.00 to 94.00 °C. @ 11.00 mm Hg | |
| Record name | 2,6,6-Trimethyl-2-cyclohexene-1,4-dione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040216 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, Slightly soluble in water, Soluble (in ethanol) | |
| Record name | 2,6,6-Trimethyl-2-cyclohexene-1,4-dione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040216 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2,6,6-Trimethylcyclohex-2-ene-1,4-dione | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1836/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1125-21-9 | |
| Record name | Ketoisophorone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1125-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ketoisophorone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyclohexene-1,4-dione, 2,6,6-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6,6-Trimethyl-2-cyclohexene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6,6-trimethylcyclohex-2-ene-1,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.097 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6,6-TRIMETHYLCYCLOHEX-2-ENE-1,4-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72WY3KLB5R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,6,6-Trimethyl-2-cyclohexene-1,4-dione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040216 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
21 °C | |
| Record name | 2,6,6-Trimethyl-2-cyclohexene-1,4-dione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040216 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Ketoisophorone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ketoisophorone (2,6,6-trimethyl-2-cyclohexene-1,4-dione), a key intermediate in the synthesis of various valuable compounds, possesses a unique set of chemical properties owing to its α,β-unsaturated ketone structure. This guide provides a comprehensive overview of the chemical and physical characteristics of this compound, detailed experimental protocols for their determination, and a discussion of its reactivity. This document is intended to serve as a technical resource for researchers and professionals involved in chemical synthesis and drug development.
Physicochemical Properties
This compound is a pale yellow to yellow liquid or a low-melting solid at room temperature.[1] Its core chemical structure consists of a cyclohexene ring substituted with two methyl groups at position 6, one methyl group at position 2, and carbonyl groups at positions 1 and 4. This structure imparts a distinct reactivity profile, making it a versatile precursor in organic synthesis.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₂O₂ | [2] |
| Molecular Weight | 152.19 g/mol | [2] |
| CAS Number | 1125-21-9 | [2] |
| Appearance | Light yellow to yellow liquid or solid | [3] |
| Melting Point | 26-28 °C | [2] |
| Boiling Point | 222 °C at 760 mmHg | [3] |
| Density | ~1.03 g/cm³ | [1] |
| Flash Point | 96.1 °C | [3] |
| Water Solubility | Slightly soluble | [1] |
| Solubility in Organic Solvents | Soluble in DMSO, Chloroform, Ethyl Acetate | [1] |
| logP (Octanol-Water Partition Coefficient) | 0.76 | [3] |
| pKa (α-proton) | Estimated ~19-20 | [4] |
Experimental Protocols
This section outlines the detailed methodologies for determining the key physicochemical properties of this compound.
Determination of Water Solubility (Shake-Flask Method - OECD 105)
The water solubility of this compound can be determined using the shake-flask method as outlined in the OECD Guideline 105. This method is suitable for compounds with solubilities above 10⁻² g/L.
Methodology:
-
Preparation of the Test Solution: An excess amount of this compound is added to a known volume of distilled water in a glass flask.
-
Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 25 °C) in a mechanical shaker or magnetic stirrer for a sufficient period to reach equilibrium (typically 24-48 hours). Preliminary tests should be conducted to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, the mixture is allowed to stand to separate the excess solid this compound from the aqueous solution. Centrifugation may be used to facilitate this separation.
-
Analysis: A sample of the clear aqueous phase is carefully withdrawn. The concentration of this compound in the sample is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Calculation: The water solubility is expressed as the mass of this compound per volume of water (e.g., in mg/L or g/100 mL).
Determination of pKa (UV-Vis Spectrophotometric Method)
The pKa of the α-protons of this compound can be estimated using UV-Vis spectrophotometry. This method is particularly suitable for α,β-unsaturated ketones where the electronic structure, and thus the UV-Vis spectrum, changes upon deprotonation.[5][6]
Methodology:
-
Preparation of Buffer Solutions: A series of buffer solutions with known pH values spanning the expected pKa range (for ketones, this is typically in the higher pH range) are prepared.
-
Preparation of this compound Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO). Aliquots of this stock solution are then added to each buffer solution to create a series of solutions with a constant concentration of this compound and varying pH.
-
Spectrophotometric Measurement: The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range. The wavelengths of maximum absorbance (λmax) for both the protonated (HA) and deprotonated (A⁻) forms of this compound are identified.
-
Data Analysis: The absorbance at a wavelength where the two forms have different molar absorptivities is measured for each pH. A plot of absorbance versus pH will yield a sigmoidal curve. The pKa is the pH at the inflection point of this curve.[6] Alternatively, the Henderson-Hasselbalch equation can be applied to the absorbance data to calculate the pKa.[7]
Chemical Reactivity and Synthesis
The presence of both a ketone carbonyl group and an α,β-unsaturated system makes this compound a versatile substrate for various organic reactions.
Nucleophilic Addition Reactions
The carbonyl group in this compound is susceptible to nucleophilic attack. A classic example is the Grignard reaction.
Reaction with Methylmagnesium Bromide:
This compound can react with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), followed by an acidic workup, to yield a tertiary alcohol. The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon.
Caption: Grignard reaction of this compound.
Aldol Condensation
The α-protons of the saturated carbon in the this compound ring are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in an aldol condensation reaction.
Crossed Aldol Condensation with Benzaldehyde:
In a crossed aldol condensation, the enolate of this compound can react with an aldehyde that cannot enolize itself, such as benzaldehyde. This reaction, typically carried out under basic conditions, leads to the formation of a β-hydroxy ketone, which can then dehydrate to form a conjugated enone.[8]
Caption: Aldol condensation of this compound.
Synthesis of this compound
This compound is typically synthesized from isophorone through an oxidation process. One common method involves the oxidation of β-isophorone. A patented method describes the production of 2,6,6-trimethyl-2-cyclohexene-1,4-dione using Cu(II)acetylacetonate as a catalyst.[9]
Experimental Workflow for Synthesis:
Caption: Synthesis workflow for this compound.
Conclusion
This compound is a valuable chemical intermediate with a rich and versatile chemistry. Its α,β-unsaturated ketone functionality allows for a wide range of chemical transformations, making it a crucial building block in the synthesis of carotenoids, vitamins, and flavor and fragrance compounds. A thorough understanding of its chemical properties and reactivity, as detailed in this guide, is essential for its effective utilization in research and industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,6,6-Trimethyl-2-cyclohexene-1,4-dione 98 1125-21-9 [sigmaaldrich.com]
- 3. lookchem.com [lookchem.com]
- 4. chemagine.co.uk [chemagine.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Virtual Labs [mas-iiith.vlabs.ac.in]
- 8. d.web.umkc.edu [d.web.umkc.edu]
- 9. patents.justia.com [patents.justia.com]
An In-Depth Technical Guide to Ketoisophorone: Structure, Properties, and Synthesis
For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical intermediates is paramount. Ketoisophorone, a versatile organic compound, serves as a crucial building block in the synthesis of a variety of valuable molecules, including carotenoids and vitamins.[1][2] This guide provides a detailed overview of its structure, nomenclature, physicochemical properties, and a key synthetic protocol.
Nomenclature and Structure
This compound is systematically known by its IUPAC name, 2,6,6-trimethylcyclohex-2-ene-1,4-dione .[3] It is also widely recognized by several synonyms, including 4-Oxoisophorone and simply, this compound.[1] The compound is registered under the CAS Number 1125-21-9 .[3]
Its molecular formula is C₉H₁₂O₂ , with a corresponding molecular weight of 152.19 g/mol .[3][4] The structure features a cyclohexene ring substituted with two ketone groups and three methyl groups.
References
Spectroscopic Profile of Ketoisophorone: An In-depth Technical Guide
Introduction
Ketoisophorone (2,6,6-trimethylcyclohex-2-ene-1,4-dione), with the CAS Number 1125-21-9, is a cyclic ketone of significant interest in various fields, including flavor and fragrance chemistry, as well as a key intermediate in the synthesis of carotenoids.[1] Its molecular formula is C₉H₁₂O₂ and it has a molecular weight of 152.19 g/mol .[2] A thorough understanding of its spectral characteristics is essential for its identification, characterization, and quality control in research and industrial applications. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with detailed experimental protocols and visual representations of the analytical workflow.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.8 | Singlet | 1H | Vinylic Proton (C=CH) |
| ~2.7 | Singlet | 2H | Methylene Protons (-CH₂-) |
| ~1.9 | Singlet | 3H | Methyl Protons (-CH₃) |
| ~1.2 | Singlet | 6H | Gem-dimethyl Protons (-C(CH₃)₂) |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~203 | Carbonyl | C=O |
| ~198 | Carbonyl | C=O |
| ~158 | Vinylic | C =CH |
| ~138 | Vinylic | C=C H |
| ~53 | Quaternary | C (CH₃)₂ |
| ~50 | Methylene | -C H₂- |
| ~28 | Methyl | -C(C H₃)₂ |
| ~16 | Methyl | -C H₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Strong | C-H Stretch (Alkyl) |
| ~1670 | Strong | C=O Stretch (α,β-unsaturated ketone) |
| ~1625 | Medium | C=C Stretch (Alkene) |
| ~1360 | Medium | C-H Bend (Methyl) |
Mass Spectrometry (MS)
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| 152 | ~40 | [M]⁺ (Molecular Ion) |
| 137 | ~20 | [M - CH₃]⁺ |
| 110 | ~100 | [M - C₃H₆]⁺ (McLafferty Rearrangement) |
| 82 | ~85 | [C₅H₆O]⁺ |
| 67 | ~30 | [C₅H₇]⁺ |
| 54 | ~45 | [C₄H₆]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrumentation: ¹H and ¹³C NMR spectra are typically acquired on a high-field NMR spectrometer, such as a Bruker Avance operating at a proton frequency of 400 MHz or higher.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is used.
-
Number of Scans: 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
-
Spectral Width: A spectral width of approximately 12-16 ppm is set.
-
Temperature: The experiment is usually conducted at room temperature (298 K).
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to single lines for each carbon.
-
Number of Scans: Several hundred to several thousand scans are required due to the low natural abundance of ¹³C.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is employed.
-
Spectral Width: A spectral width of approximately 220-250 ppm is used.
Infrared (IR) Spectroscopy
Sample Preparation: For a neat sample, a single drop of liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the sample is placed directly on the ATR crystal.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor or a PerkinElmer Spectrum, is used.
Data Acquisition:
-
Spectral Range: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
-
Number of Scans: 16 to 32 scans are co-added to obtain a high-quality spectrum.
-
Background Subtraction: A background spectrum of the empty sample compartment (or clean salt plates/ATR crystal) is recorded and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or, more commonly, through a gas chromatograph (GC) for separation from any impurities.
Instrumentation: An electron ionization (EI) mass spectrometer, often a quadrupole or ion trap analyzer, is used.
Data Acquisition:
-
Ionization Method: Electron Ionization (EI) is the standard method for volatile compounds like this compound.
-
Electron Energy: A standard electron energy of 70 eV is used to induce fragmentation.
-
Mass Range: The mass-to-charge ratio (m/z) is scanned over a range of approximately 40 to 200 atomic mass units.
-
Ion Source Temperature: The ion source is typically heated to 200-250 °C to ensure vaporization of the sample.
-
Detector: An electron multiplier is used to detect the ions.
Visualization of Analytical Workflows
References
The Natural Occurrence of 2,6,6-trimethyl-2-cyclohexene-1,4-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural occurrence of 2,6,6-trimethyl-2-cyclohexene-1,4-dione, a C13-norisoprenoid of significant interest due to its contribution to the aroma and flavor of various natural products. Also known as ketoisophorone or 4-oxoisophorone, this compound is a product of carotenoid degradation. This document details its presence in various plant and animal species, presents available quantitative data, outlines experimental protocols for its extraction and analysis, and illustrates its biosynthetic origin. While primarily recognized as a potent aroma compound, this guide also addresses the current understanding of its biological role.
Introduction
2,6,6-trimethyl-2-cyclohexene-1,4-dione is a cyclic ketone that plays a crucial role in the sensory profiles of several high-value natural products. Its characteristic woody, musty, and sweet tea-like aroma makes it a key component in the flavor and fragrance industry. Beyond its organoleptic properties, its origin as a degradation product of carotenoids, such as β-carotene, positions it at the intersection of plant metabolism and secondary metabolite chemistry. This guide serves as a technical resource for professionals seeking to understand and utilize this compound, providing detailed information on its natural sources, quantification, and isolation.
Natural Occurrence
2,6,6-trimethyl-2-cyclohexene-1,4-dione has been identified in a diverse range of natural sources, spanning the plant and animal kingdoms. Its presence is often associated with organisms rich in carotenoids.
Table 1: Natural Sources of 2,6,6-trimethyl-2-cyclohexene-1,4-dione
| Kingdom | Species | Common Name | Part(s) Where Found |
| Plantae | Crocus sativus | Saffron | Stigmas[1][2] |
| Camellia sinensis | Tea | Leaves[3] | |
| Artemisia judaica | Judean wormwood | Aerial parts[3] | |
| Carissa carandas | Karanda | Fruit | |
| Animalia | - | Honey | - |
| - | Cooked Shrimp | - |
The compound is a well-documented volatile component of saffron, contributing significantly to its complex aroma profile[1][2]. In tea, it is one of the many volatile compounds that define the characteristic flavor of the beverage[3].
Quantitative Data
The concentration of 2,6,6-trimethyl-2-cyclohexene-1,4-dione in natural sources can vary significantly depending on factors such as geographical origin, harvesting time, and processing methods. Quantitative data is not abundant in the literature, but some studies provide insights into its levels in saffron.
Table 2: Quantitative Data for 2,6,6-trimethyl-2-cyclohexene-1,4-dione in Saffron
| Source (Geographic Origin) | Analytical Method | Concentration Range | Notes |
| Greek Saffron | GC-MS | Part of a mixture of isophorone-related compounds | Specific concentration for 2,6,6-trimethyl-2-cyclohexene-1,4-dione was not individually reported. |
| Saffron (General) | HS-SBSE-GC/MS | A major aromatic component | Used as a marker to differentiate saffron from different geographical origins.[2] |
| Saffron-flavored Cured Ham | HS-SBSE-GC/MS | - | The compound was quantified with a good linearity (R² = 0.985), indicating it is a significant contributor to the saffron flavor profile. |
It is important to note that the quantification of volatile compounds like 2,6,6-trimethyl-2-cyclohexene-1,4-dione is challenging due to their low concentrations and potential for degradation during analysis.
Biosynthesis
2,6,6-trimethyl-2-cyclohexene-1,4-dione is not biosynthesized directly but is rather a product of the oxidative degradation of C40 carotenoids, most notably β-carotene. This degradation is an enzymatic process mediated by carotenoid cleavage dioxygenases (CCDs). These enzymes cleave the polyene chain of carotenoids at specific double bonds, leading to the formation of various smaller molecules, including C13-norisoprenoids.
The formation of 2,6,6-trimethyl-2-cyclohexene-1,4-dione from β-carotene is a multi-step process that can be initiated by the cleavage of the 9-10 and 9'-10' bonds of the β-carotene backbone.
Experimental Protocols
The isolation and analysis of 2,6,6-trimethyl-2-cyclohexene-1,4-dione from natural sources typically involve extraction of the volatile fraction followed by chromatographic separation and identification.
Extraction of Volatile Compounds
Ultrasound-Assisted Extraction (UAE) is an efficient method for extracting volatile compounds from plant matrices.
Protocol: Ultrasound-Assisted Extraction from Saffron Stigmas
-
Sample Preparation: Grind dried saffron stigmas to a fine powder.
-
Solvent: Prepare a solution of ethanol and water (e.g., 50:50 v/v).
-
Extraction:
-
Place 1 gram of the powdered saffron in a 50 mL flask.
-
Add 20 mL of the ethanol/water solvent.
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 35-40 kHz for 15-30 minutes at a controlled temperature (e.g., 25°C).
-
-
Isolation:
-
Centrifuge the mixture to separate the solid residue.
-
Filter the supernatant to obtain the crude extract containing the volatile compounds.
-
-
Concentration: The extract can be concentrated under reduced pressure if necessary, being careful to minimize the loss of volatile components.
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most common technique for the identification and quantification of 2,6,6-trimethyl-2-cyclohexene-1,4-dione.
GC-MS Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless or split, depending on the concentration of the analyte.
-
Oven Temperature Program:
-
Initial temperature: 40-60°C, hold for 2-5 minutes.
-
Ramp: Increase to 220-250°C at a rate of 3-5°C/minute.
-
Final hold: 5-10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Identification: The compound is identified by comparing its mass spectrum and retention time with that of an authentic standard.
Biological Role and Signaling
Currently, there is limited evidence to suggest a direct role for 2,6,6-trimethyl-2-cyclohexene-1,4-dione in specific signaling pathways within the organisms in which it is found. Its primary recognized function is as a flavor and aroma compound. As a C13-norisoprenoid, it belongs to a class of compounds that can have diverse biological activities. However, further research is required to elucidate any potential signaling or physiological roles of 2,6,6-trimethyl-2-cyclohexene-1,4-dione beyond its sensory contributions.
Conclusion
2,6,6-trimethyl-2-cyclohexene-1,4-dione is a naturally occurring C13-norisoprenoid that is a key contributor to the aroma and flavor of several important natural products, most notably saffron. Its formation via the enzymatic degradation of carotenoids highlights a significant pathway in plant secondary metabolism. While methods for its extraction and analysis are established, further research is needed to fully quantify its concentration in various natural sources and to explore any potential biological activities beyond its sensory properties. This guide provides a foundational resource for researchers and professionals in the fields of natural product chemistry, food science, and drug development.
References
Ketoisophorone (CAS: 1125-21-9): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketoisophorone, with the CAS number 1125-21-9, is a cyclic enone that serves as a pivotal intermediate in the synthesis of a variety of valuable organic compounds.[1][2][3] Also known by its synonyms 4-Oxoisophorone and 2,6,6-trimethylcyclohex-2-ene-1,4-dione, this compound is of significant interest in the fields of flavor and fragrance, as well as in the pharmaceutical and agrochemical industries.[4][5] Notably, it is a key precursor in the industrial synthesis of carotenoids and vitamin E.[2][6] this compound is also a naturally occurring compound, identified as a major volatile component of saffron, contributing to its characteristic aroma, and is a product of the thermal degradation of β-carotene.[7][8][9]
This technical guide provides an in-depth overview of the core properties of this compound, including its physicochemical characteristics, spectroscopic data, synthesis methodologies, and safety information, tailored for researchers and professionals in drug development.
Physicochemical Properties
This compound is a colorless to pale yellow liquid or solid with a characteristic odor.[1][3] Its physical state is dependent on the ambient temperature, with a melting point in the range of 26-28 °C.[10] A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₂O₂ | [1] |
| Molecular Weight | 152.19 g/mol | [6][11] |
| CAS Number | 1125-21-9 | [1] |
| IUPAC Name | 2,6,6-trimethylcyclohex-2-ene-1,4-dione | [4][6] |
| Appearance | Colorless to pale yellow liquid or solid | [1][3] |
| Melting Point | 26-28 °C | [7] |
| Boiling Point | 222 °C (at 760 mmHg) | [7] |
| Density | 1.03 g/cm³ | [7] |
| Refractive Index | 1.491 at 20 °C | [12] |
| Flash Point | > 93.3 °C (> 200 °F) | |
| Solubility | Soluble in DMSO (up to 100 mg/mL), slightly soluble in chloroform and ethyl acetate. | [2][7][11][13] |
| Vapor Pressure | 0.158 mmHg at 25 °C | [7] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. Below is a summary of the expected spectral data.
Mass Spectrometry (MS): The electron ionization mass spectrum of this compound is characterized by a molecular ion peak (M+) at m/z 152, corresponding to its molecular weight.[9]
Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands for the functional groups present. Key peaks include strong absorptions corresponding to the C=O stretching of the α,β-unsaturated ketone and the saturated ketone, as well as C=C stretching of the alkene.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides distinct signals for the different types of protons in the molecule. The vinylic proton appears as a singlet, the methylene protons adjacent to the ketone show a characteristic signal, and the methyl groups give rise to distinct singlets.
-
¹³C NMR: The carbon NMR spectrum shows resonances for all nine carbon atoms. The carbonyl carbons of the two ketone groups appear at the downfield region of the spectrum. The olefinic carbons and the quaternary carbon also have characteristic chemical shifts.
Synthesis of this compound
This compound can be synthesized through various chemical and biocatalytic routes. A common industrial method involves the oxidation of isophorone derivatives.
Experimental Protocol: Biocatalytic Oxidation of α-Isophorone
This protocol outlines a one-pot, two-step enzymatic process for the synthesis of this compound from α-isophorone.[6]
Step 1: Allylic Oxidation of α-Isophorone to 4-hydroxy-α-isophorone
-
Biocatalyst: Whole cells of E. coli co-expressing a variant of the self-sufficient P450cam-RhFRed monooxygenase.
-
Reaction Medium: 50 mM sodium phosphate buffer (pH 7.2) containing 100 mM KCl.
-
Substrate: 10 mM α-Isophorone.
-
Cofactor Regeneration: 10 mg/mL glucose is added for cofactor regeneration by the E. coli metabolism.
-
Reaction Conditions: The reaction is carried out at 20 °C with a wet cell load of 200 mg/mL.
-
Monitoring: The progress of the reaction can be monitored by techniques such as GC-MS.
Step 2: Oxidation of 4-hydroxy-α-isophorone to this compound
-
Biocatalyst: Purified alcohol dehydrogenase from Candida magnoliae (Cm-ADH10).
-
Procedure: To the supernatant from the first step, add 1 mg/mL of purified Cm-ADH10.
-
Cofactor: Add the necessary cofactor (e.g., NADP⁺).
-
Co-substrate: Add a suitable co-substrate for the alcohol dehydrogenase.
-
Incubation: Continue the incubation under appropriate conditions until the conversion to this compound is complete.
-
Purification: The product can be extracted from the reaction mixture using an organic solvent and purified by column chromatography.
Caption: Chemical synthesis pathway of this compound from Isophorone.
Caption: Experimental workflow for the biocatalytic synthesis of this compound.
Applications in Research and Drug Development
This compound is a versatile building block in organic synthesis.[1] Its primary applications are in the production of high-value chemicals.
-
Synthesis of Carotenoids and Vitamin E: It is a crucial intermediate in the industrial synthesis of various carotenoids and α-tocopherol (vitamin E).[6]
-
Flavor and Fragrance Industry: Due to its characteristic aroma, it is used as a flavoring agent in tobacco and beverages and in the blending of amber, citrus, and tobacco scents.[5][9]
-
Precursor for Chiral Compounds: The prochiral nature of this compound makes it a valuable starting material for the synthesis of enantiomerically pure compounds through asymmetric reduction.[11] For instance, it can be converted to (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone ((4R,6R)-actinol), a key intermediate for several carotenoids.[6]
Caption: Logical relationships of this compound's properties and applications.
Safety and Handling
This compound is classified as harmful if swallowed and may cause skin and eye irritation, as well as allergic skin reactions.[14] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[15] Work should be conducted in a well-ventilated area or under a fume hood.[15] In case of contact with skin or eyes, the affected area should be flushed with plenty of water.[15] If swallowed, medical attention should be sought immediately.[15]
GHS Hazard Information:
-
Pictograms:
-
GHS07 (Exclamation mark)
-
-
Signal Word: Warning
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[15]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
For detailed safety information, it is recommended to consult the full Safety Data Sheet (SDS) from the supplier.
References
- 1. This compound | prochiral compound | CAS# 1125-21-9 | InvivoChem [invivochem.com]
- 2. mdpi.com [mdpi.com]
- 3. CAS 1125-21-9: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C9H12O2 | CID 62374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. foreverest.net [foreverest.net]
- 6. re.public.polimi.it [re.public.polimi.it]
- 7. 2,6,6-Trimethyl-2-cyclohexene-1,4-dione [webbook.nist.gov]
- 8. Cas 1125-21-9,2,6,6-Trimethyl-2-cyclohexene-1,4-dione | lookchem [lookchem.com]
- 9. 2,6,6-Trimethyl-2-cyclohexene-1,4-dione [webbook.nist.gov]
- 10. 2,6,6-Trimethyl-2-cyclohexene-1,4-dione | 1125-21-9 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound, 1125-21-9 [thegoodscentscompany.com]
- 13. Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C8CY02114G [pubs.rsc.org]
- 14. This compound | TargetMol [targetmol.com]
- 15. US5874632A - Method of producing this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility of Ketoisophorone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of ketoisophorone (2,6,6-trimethylcyclohex-2-ene-1,4-dione) in various organic solvents. Understanding the solubility of this key intermediate is crucial for its application in the synthesis of carotenoids, flavorings, and other specialty chemicals. This document presents available quantitative and qualitative solubility data, a detailed experimental protocol for solubility determination, and visualizations to aid in understanding the underlying principles of its solubility.
This compound: An Overview
This compound is a cyclic dione that serves as a versatile building block in organic synthesis. Its physical state at ambient temperature can be a light yellow to yellow liquid or a low-melting solid, with a melting point in the range of 26-28 °C[1]. The solubility of this compound in different organic solvents is a critical parameter for reaction kinetics, purification processes, and formulation development.
Solubility of this compound
The solubility of a compound is influenced by the physicochemical properties of both the solute (this compound) and the solvent. The principle of "like dissolves like" is a fundamental concept governing solubility, where substances with similar polarities and intermolecular forces tend to be miscible.
The following table summarizes the available solubility data for this compound in various organic solvents. It is important to note that while some quantitative data is available, much of the information is qualitative. To provide a more comprehensive guide, solubility has also been estimated using Hansen Solubility Parameters (HSP). The HSP distance (Ra) between this compound and a solvent is a measure of their similarity; a smaller Ra value suggests higher solubility.
| Solvent | Chemical Class | Quantitative Solubility (at 25 °C unless specified) | Qualitative Solubility | Hansen Solubility Parameter (HSP) Distance (Ra) | Predicted Solubility (based on HSP) |
| Methanol | Polar Protic | Data not available | Soluble | 11.2 | High |
| Ethanol | Polar Protic | Data not available | Soluble[2] | 9.7 | High |
| Acetone | Polar Aprotic | Data not available | Likely Soluble | 5.1 | Very High |
| Ethyl Acetate | Polar Aprotic | Data not available | Slightly Soluble[3] | 4.6 | Very High |
| Toluene | Nonpolar Aromatic | Data not available | Likely Soluble | 8.3 | Moderate |
| Heptane | Nonpolar Aliphatic | Data not available | Likely Insoluble | 11.1 | Low |
| Chloroform | Halogenated | Data not available | Slightly Soluble[3] | 7.1 | High |
| DMSO | Polar Aprotic | ~100 mg/mL[1][4] | Soluble | 8.9 | High |
Disclaimer: The predicted solubility based on HSP is a theoretical estimation and should be confirmed by experimental validation.
Hansen Solubility Parameters are a useful tool for predicting the solubility of a material in a given solvent. They are based on the principle that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).
The HSP values for this compound are:
-
δD (Dispersion): 17.5 MPa½
-
δP (Polar): 8.0 MPa½
-
δH (Hydrogen Bonding): 6.0 MPa½
The following diagram illustrates the concept of HSP in predicting solubility.
Caption: Logical relationship of solubility based on Hansen Solubility Parameters.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the widely accepted shake-flask method[3].
-
This compound (solid, >98% purity)
-
Organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Constant temperature orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringes and syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
The workflow for the shake-flask method is depicted in the following diagram.
Caption: Experimental workflow for the shake-flask solubility determination method.
Step-by-Step Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess should be sufficient to ensure that a saturated solution is formed and that solid remains after equilibration.
-
Accurately add a known volume of the desired organic solvent to the vial.
-
Seal the vial tightly with a PTFE-lined cap.
-
-
Equilibration:
-
Place the vial in a constant temperature orbital shaker or on a magnetic stirrer.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24 to 72 hours). The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vial to ensure complete separation of the undissolved solid from the supernatant.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a sample of the clear supernatant using a syringe.
-
Attach a 0.45 µm syringe filter to the syringe and filter the solution into a clean vial to remove any remaining solid particles.
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC or GC.
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by taking the dilution factor into account.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Conclusion
This technical guide provides a summary of the known and predicted solubility of this compound in a range of organic solvents. While quantitative experimental data is limited, the provided information, including the detailed experimental protocol, offers a solid foundation for researchers, scientists, and drug development professionals working with this compound. The application of Hansen Solubility Parameters serves as a valuable predictive tool to guide solvent selection in the absence of empirical data. It is recommended that the predicted solubilities be confirmed experimentally using the detailed shake-flask method provided.
References
An In-depth Technical Guide to the Thermal Degradation Products of Beta-Carotene, Including Ketoisophorone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal degradation of beta-carotene, with a specific focus on the formation of ketoisophorone and other significant degradation products. The guide details the chemical transformations that occur, presents quantitative data on product formation, outlines detailed experimental protocols for analysis, and explores the biological implications of these degradation products, including their effects on cellular signaling pathways.
Introduction to Beta-Carotene and its Thermal Degradation
Beta-carotene, a prominent member of the carotenoid family, is a tetraterpenoid synthesized by plants and microorganisms. Its extended system of conjugated double bonds is responsible for its characteristic orange color and its potent antioxidant properties. However, this same chemical feature renders it susceptible to degradation under various conditions, including exposure to heat, light, and oxygen.
Thermal processing of foods and the extraction of bioactive compounds often involve high temperatures, which can induce significant degradation of beta-carotene. This degradation is a complex process involving isomerization, oxidation, and fragmentation, leading to a diverse array of smaller molecules. These degradation products can impact the color, flavor, and nutritional quality of food products. Furthermore, some of these compounds, such as β-ionone and this compound, are biologically active and can influence cellular processes, making them a subject of interest in pharmacology and toxicology.
Major Thermal Degradation Products of Beta-Carotene
The thermal degradation of beta-carotene gives rise to a wide range of products. The specific products formed and their relative yields depend on factors such as temperature, heating duration, and the presence of oxygen. The main categories of degradation products include:
-
Isomers: Heat can induce the conversion of the all-trans isomer of beta-carotene to its cis isomers, such as 9-cis, 13-cis, and 15-cis-β-carotene.[1]
-
Epoxides: Oxidation can lead to the formation of epoxides, with 5,6-epoxy-β-carotene and 5,8-epoxy-β-carotene being common examples.
-
Apocarotenoids: Cleavage of the polyene chain results in the formation of apocarotenoids, which are shorter-chain molecules. This class includes apocarotenals (e.g., β-apo-8'-carotenal, β-apo-10'-carotenal, β-apo-12'-carotenal) and apocarotenones. Thermal degradation can yield apocarotenoids that account for up to 5% of the initial beta-carotene content.[2]
-
Short-Chain Volatile Compounds: Further fragmentation leads to the formation of volatile and semi-volatile compounds that contribute to the aroma and flavor of heated carotenoid-containing products. Notable examples include β-ionone, dihydroactinidiolide, and this compound.
This compound: A Key Thermal Degradation Product
This compound (2,6,6-trimethyl-2-cyclohexene-1,4-dione) is a cyclic ketone that has been identified as a thermal degradation product of beta-carotene in aqueous suspensions. It is also a major ingredient of saffron spice. Its formation from beta-carotene involves oxidative cleavage and cyclization of the terminal ring group.
Quantitative Data on Thermal Degradation Products
The following tables summarize quantitative data on the formation of various beta-carotene degradation products under different thermal conditions. It is important to note that the yields can be highly dependent on the specific experimental matrix and conditions.
| Degradation Product | Thermal Conditions | Matrix/System | Yield/Concentration | Reference |
| Dihydroactinidiolide | Not specified | Commercial β-carotene | 61.21% | [3] |
| β-Ionone | Not specified | Commercial β-carotene | 9.60% | [3] |
| β-Ionone | 140°C for 2 hours (20 L/h air flow) | Crude Palm Oil Carotenes | 0.44 mg/L | [4][5] |
| Apocarotenoids (total) | Various heat treatments | Not specified | ~5% of initial β-carotene | [2] |
| all-trans-β-carotene | 75°C for 20 min | Sweet Potato | 77% retention | [1] |
| all-trans-β-carotene | 95°C for 10 min | Sweet Potato | Minimized degradation | [1] |
| β-carotene degradation | 140°C for 4 hours | Crude carotene extract from carrot | >80% degradation | [6] |
Experimental Protocols
This section provides detailed methodologies for the thermal degradation of beta-carotene and the subsequent analysis of its degradation products.
Sample Preparation and Thermal Degradation
Objective: To induce thermal degradation of beta-carotene under controlled conditions.
Materials:
-
Crystalline beta-carotene or a beta-carotene-rich extract (e.g., from crude palm oil or carrots).
-
A suitable solvent or matrix (e.g., glycerol, vegetable oil, or an aqueous suspension).
-
Heating apparatus with precise temperature control (e.g., heating block, oven, or a Rancimat system).
-
Source of inert gas (e.g., nitrogen) and/or an air/oxygen supply with a flow meter.
-
Reaction vessels (e.g., sealed glass tubes or flasks).
Procedure:
-
Prepare a solution or suspension of beta-carotene in the chosen matrix at a known concentration.
-
Transfer a defined volume of the sample into the reaction vessels.
-
For anaerobic conditions, purge the vessels with nitrogen gas before sealing. For aerobic conditions, ensure a controlled supply of air or oxygen.
-
Place the reaction vessels in the pre-heated apparatus set to the desired temperature (e.g., 120°C, 140°C, 150°C, or 210°C).
-
Heat the samples for a specific duration (e.g., ranging from minutes to several hours).
-
At the end of the heating period, rapidly cool the samples to quench the reaction.
-
Store the samples under inert gas and protected from light until analysis.
Analysis of Non-Volatile Degradation Products by HPLC-DAD
Objective: To separate, identify, and quantify non-volatile degradation products such as isomers, epoxides, and apocarotenals.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.
-
Reversed-phase C18 or C30 column (e.g., 250 mm x 4.6 mm, 5 µm).
Reagents:
-
HPLC-grade solvents: Methanol, acetonitrile, methyl tert-butyl ether (MTBE).
-
Standards of beta-carotene isomers and apocarotenoids for identification and quantification.
Chromatographic Conditions (Example):
-
Mobile Phase A: Methanol
-
Mobile Phase B: Methyl tert-butyl ether (MTBE)
-
Gradient Elution: A linear gradient from 95:5 (A:B) to 70:30 over 30 minutes, followed by a gradient to 50:50 over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 450 nm (with monitoring of the full UV-Vis spectrum from 200-600 nm).
Sample Preparation for HPLC:
-
Extract the degradation products from the reaction matrix using a suitable organic solvent (e.g., hexane or a mixture of hexane and acetone).
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Analysis of Volatile Degradation Products by GC-MS
Objective: To identify and quantify volatile and semi-volatile degradation products like this compound, β-ionone, and dihydroactinidiolide.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
Capillary column suitable for the analysis of volatile compounds (e.g., DB-5MS or PE-5HT, 30 m x 0.25 mm x 0.25 µm).
GC-MS Conditions (Example):
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp to 310°C at a rate of 4°C/min.
-
Hold at 310°C for 6 minutes.[7]
-
-
MS Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-600.
Sample Preparation for GC-MS:
-
Headspace Analysis: For highly volatile compounds, static or dynamic headspace sampling can be employed directly from the heated reaction mixture.
-
Solvent Extraction: Extract the degradation mixture with a volatile solvent (e.g., dichloromethane or hexane). Concentrate the extract carefully and inject a small volume into the GC.
Visualization of Pathways and Workflows
Thermal Degradation Pathway of Beta-Carotene
References
- 1. Kinetics of thermal degradation of carotenoids related to potential of mixture of wheat, cassava and sweet potato flours in baking products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. APOCAROTENOIDS: EMERGING ROLES IN MAMMALS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. GC-MS Analysis of β-Carotene Ethenolysis Products and their Synthesis as Potentially Active Vitamin A Analogues - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reaction Mechanisms Involving Ketoisophorone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ketoisophorone (2,6,6-trimethylcyclohex-2-ene-1,4-dione) is a pivotal intermediate in the synthesis of a wide array of valuable compounds, including carotenoids, vitamins (such as Vitamin E), and various flavoring agents. Its unique structural features, characterized by an α,β-unsaturated ketone system and a second carbonyl group, render it susceptible to a variety of chemical transformations. This technical guide provides a comprehensive overview of the core reaction mechanisms involving this compound, with a focus on its synthesis, hydrogenation, Michael additions, and Grignard reactions. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate a deeper understanding and practical application of its chemistry in research and development settings.
Synthesis of this compound
The primary industrial route to this compound involves the oxidation of isophorone isomers. Both chemical and biocatalytic methods have been developed, each with distinct advantages and limitations.
Chemical Synthesis via Oxidation
The most common chemical synthesis involves the oxidation of β-isophorone (3,5,5-trimethylcyclohex-3-en-1-one) using molecular oxygen in the presence of a metal catalyst. This process is often preferred over the direct oxidation of the more readily available α-isophorone due to issues with selectivity in the latter.
Reaction Pathway: Oxidation of β-Isophorone to this compound
Caption: Oxidation of β-Isophorone.
Experimental Protocol: Oxidation of β-Isophorone with a Manganese Catalyst
A representative procedure for the oxidation of β-isophorone is as follows:
-
A mixture of β-isophorone (e.g., 1 part by weight), a solvent such as pyridine (e.g., 0-2 parts by weight), an organic base (e.g., 0.002-2 parts by weight), and a catalyst (e.g., a manganese-salen complex, 0.0001-0.05 parts by weight) is charged into a reaction vessel.
-
Sufficient oxygen is introduced into the reactor, and the pressure is increased to 0-1 MPa.
-
The reaction mixture is maintained at a temperature between 20-100°C for 1-8 hours.
-
Upon completion, the this compound is isolated and purified, typically by distillation.
Quantitative Data: Comparison of Catalysts for β-Isophorone Oxidation
| Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |
| Manganese acetate | Pyridine | 60 | 1.5 | 100 | 85 | |
| Cobalt acetate | Pyridine | 70 | 2 | 93 | 68 | |
| Vanadium acetylacetonate | Pyridine | 70 | 3.5 | 100 | 91 | |
| Lead acetate | Pyridine | 70 | 2 | 45 | 76 | |
| Iron(III) acetylacetonate | Pyridine/DMF | 55 | - | - | - | |
| Copper-Schiff base | Inert Solvent | 20-100 | 1-8 | High | High | [1] |
Biocatalytic Synthesis
Biocatalytic routes offer a greener alternative to chemical synthesis, often proceeding with high selectivity under mild conditions. A notable example is the one-pot double oxidation of α-isophorone to this compound.
Reaction Pathway: Biocatalytic Synthesis from α-Isophorone
Caption: Biocatalytic synthesis of this compound.
Experimental Protocol: One-Pot Biocatalytic Double Oxidation
This process typically involves two enzymatic steps:
-
Step 1: Allylic Oxidation: A self-sufficient P450 monooxygenase variant (e.g., P450cam-RhFRed) catalyzes the regio- and enantioselective allylic oxidation of α-isophorone to 4-hydroxy-α-isophorone.
-
Step 2: Oxidation: An alcohol dehydrogenase (ADH), such as Cm-ADH10 from Candida magnoliae, oxidizes the intermediate 4-hydroxy-α-isophorone to this compound.
This can be performed as a one-pot, two-step process or as a cascade reaction using designer cells co-expressing both enzymes, achieving productivities of up to 1.4 g L⁻¹ d⁻¹.[2]
Hydrogenation of this compound
The hydrogenation of this compound is a critical reaction for the synthesis of valuable chiral building blocks. The reaction can be directed to selectively reduce either the carbon-carbon double bond or one of the carbonyl groups, depending on the catalyst and reaction conditions.
Selective C=C Double Bond Hydrogenation
The selective hydrogenation of the C=C double bond of this compound yields 2,2,6-trimethylcyclohexane-1,4-dione, a precursor for various pharmaceuticals and fragrances.
Reaction Pathway: Selective C=C Hydrogenation
Caption: Selective C=C hydrogenation of this compound.
Experimental Protocol: Catalytic Hydrogenation of Isophorone (as a model)
-
A stainless steel batch reactor is charged with isophorone (1.16 g), a catalyst (0.05 g, e.g., Raney® Ni), and a solvent (e.g., 10 mL THF).
-
The reactor is purged with nitrogen three times.
-
The mixture is stirred at a desired temperature (e.g., 298 K) under hydrogen pressure (e.g., 2.0 MPa) for a specified time (e.g., 1 hour).
-
After the reaction, the reactor is quenched with ice, and the product is isolated.
Quantitative Data: Selective Hydrogenation of Isophorone
| Catalyst | Solvent | Temperature (K) | Time (h) | Conversion (%) | Yield of TMCH (%) | Reference |
| Raney® Ni | THF | 298 | 1 | 100 | 98.1 | [3] |
| Pd/C | THF | 298 | 1 | ~100 | ~99 | [3] |
| Pt/C | THF | 298 | 1 | ~95 | ~90 | [3] |
| Ru/C | THF | 298 | 1 | ~98 | ~95 | [3] |
| NiC Composite | Ethyl Acetate | 383 | 0.5 | 27 | 97 | [4] |
TMCH: 3,3,5-Trimethylcyclohexanone
Biocatalytic Reduction for Chiral Alcohols
Enzymatic reduction of this compound allows for the stereoselective synthesis of chiral hydroxy ketones, which are important precursors for carotenoids.
Reaction Pathway: Two-Step Biocatalytic Asymmetric Reduction
Caption: Biocatalytic synthesis of (4R,6R)-Actinol.
This two-step enzymatic process yields (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone with high enantiomeric excess (94% ee).[2]
Michael Addition Reactions
As an α,β-unsaturated ketone, this compound is an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles (Michael donors). This reaction is a powerful tool for carbon-carbon bond formation.
General Mechanism: Michael Addition to this compound
Caption: Michael Addition to this compound.
Experimental Protocol: Michael Addition of Diethyl Malonate to an α,β-Unsaturated Ketone (as a model)
-
To a round-bottom flask, add the α,β-unsaturated ketone (1 molar equiv.), diethyl malonate (1 molar equiv.), and a suitable solvent (e.g., 95% ethanol).
-
Add a catalytic amount of a base (e.g., sodium hydroxide).
-
The mixture is stirred and may be heated under reflux for a specified time (e.g., 1 hour).
-
After cooling, the reaction mixture is poured onto ice to induce crystallization.
-
The solid product is collected by vacuum filtration, washed, and dried.
Grignard Reactions
The carbonyl groups of this compound can react with Grignard reagents (organomagnesium halides) to form alcohols. Due to the presence of two carbonyl groups and an α,β-unsaturated system, the reaction can be complex, potentially leading to 1,2-addition to either carbonyl or 1,4-conjugate addition. The outcome is highly dependent on the Grignard reagent, steric hindrance, and reaction conditions.
General Mechanism: Grignard Reaction with this compound
Caption: Grignard reaction with this compound.
Experimental Protocol: General Procedure for Grignard Reaction
-
A solution of the Grignard reagent in a dry ether solvent (e.g., diethyl ether or THF) is prepared.
-
The this compound, dissolved in a dry ether solvent, is added dropwise to the Grignard reagent solution at a controlled temperature (often cooled in an ice bath).
-
The reaction mixture is stirred for a specified period.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution or dilute acid.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the alcohol product, which may then be purified by chromatography or distillation.
Spectroscopic Data of this compound
| Spectroscopic Technique | Key Features |
| ¹H NMR | Signals corresponding to the vinyl proton, the methylene protons, and the methyl groups. The exact chemical shifts and coupling constants are dependent on the solvent used. |
| ¹³C NMR | Resonances for the two carbonyl carbons, the two olefinic carbons, the quaternary carbon, the methylene carbon, and the three methyl carbons. |
| FTIR | Strong absorption bands characteristic of the C=O stretching of the α,β-unsaturated ketone and the saturated ketone. A band for the C=C stretching is also present. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns, including α-cleavage adjacent to the carbonyl groups and McLafferty rearrangement if a γ-hydrogen is available. |
Applications in Drug Development and Synthesis
This compound's reactivity makes it a valuable precursor in the synthesis of complex molecules with pharmaceutical applications. Its role as a key intermediate in the synthesis of Vitamin E (α-tocopherol) and various carotenoids highlights its importance. The chiral alcohols derived from its stereoselective reduction are crucial building blocks for the synthesis of bioactive natural products.
Conclusion
This compound is a versatile and important molecule in organic synthesis. A thorough understanding of its reaction mechanisms, including its synthesis via oxidation, and its subsequent transformations through hydrogenation, Michael additions, and Grignard reactions, is essential for its effective utilization in research, development, and industrial applications. The choice between chemical and biocatalytic methods for its synthesis and modification allows for a tailored approach to producing high-value compounds with desired stereochemistry and purity. This guide provides a foundational understanding for scientists and researchers to explore and expand upon the rich chemistry of this compound.
References
- 1. upcommons.upc.edu [upcommons.upc.edu]
- 2. Process for selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungical peroxygenases | DIGITAL.CSIC [digital.csic.es]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Supply of precursors for carotenoid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Core: A Technical Guide to Key Intermediates in Carotenoid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide illuminates the critical intermediates that form the backbone of the carotenoid biosynthesis pathway. Carotenoids, a diverse group of isoprenoid pigments, play indispensable roles in photosynthesis, photoprotection, and as precursors to vital signaling molecules, including abscisic acid and strigolactones. Furthermore, their potent antioxidant properties and provitamin A activity in humans underscore their significance in nutrition and disease prevention, making them a focal point for research and development in the pharmaceutical and nutraceutical industries. This document provides a detailed exploration of the core intermediates, quantitative data on their occurrence, comprehensive experimental protocols for their analysis, and visual representations of the intricate biochemical pathways.
The Carotenoid Biosynthetic Pathway: A Stepwise Journey
The synthesis of carotenoids is a highly regulated and compartmentalized process occurring within the plastids of plant cells and in some non-photosynthetic organisms. The pathway can be broadly divided into four key stages:
-
Formation of the C5 Isoprenoid Precursors: The journey begins with the synthesis of the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). In plants and most bacteria, this occurs via the methylerythritol 4-phosphate (MEP) pathway.
-
Assembly of the C20 Precursor: Geranylgeranyl diphosphate (GGPP), a 20-carbon molecule, is formed through the sequential condensation of three molecules of IPP with one molecule of DMAPP, a reaction catalyzed by GGPP synthase.[1] GGPP stands as a critical branching point, serving as a precursor not only for carotenoids but also for chlorophylls, gibberellins, and other essential isoprenoids.[2][3]
-
The First Committed Step: Phytoene Synthesis: The formation of phytoene, a colorless 40-carbon molecule, marks the first irreversible step unique to carotenoid biosynthesis.[4] This reaction involves the head-to-head condensation of two molecules of GGPP and is catalyzed by the enzyme phytoene synthase (PSY), a major rate-limiting enzyme in the pathway.[5][6]
-
Desaturation, Isomerization, Cyclization, and Oxygenation: A series of subsequent enzymatic reactions transform phytoene into the vast array of colorful carotenoids. These modifications include:
-
Desaturation and Isomerization: A sequence of desaturation and isomerization steps, catalyzed by enzymes such as phytoene desaturase (PDS), ζ-carotene desaturase (ZDS), and carotenoid isomerase (CRTISO), introduces conjugated double bonds into the phytoene backbone, leading to the formation of the red-colored lycopene.[7]
-
Cyclization: Lycopene represents a crucial branch point in the pathway.[8] The cyclization of lycopene, catalyzed by lycopene ε-cyclase (LCYE) and lycopene β-cyclase (LCYB), leads to the formation of α-carotene (containing one β-ring and one ε-ring) and β-carotene (containing two β-rings), respectively.[9]
-
Oxygenation (Hydroxylation and Epoxidation): The final stage of the pathway involves the introduction of oxygen-containing functional groups to the carotene rings, resulting in the formation of xanthophylls. Key enzymes in this process include β-carotene hydroxylase and zeaxanthin epoxidase, which convert β-carotene into zeaxanthin and subsequently into violaxanthin. Lutein is similarly formed from α-carotene.
-
Key Intermediates: Quantitative Overview
The concentration of carotenoid intermediates can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following tables summarize representative quantitative data for key intermediates.
Table 1: Concentration of Early Carotenoid Precursors
| Intermediate | Organism/Tissue | Concentration | Reference |
| Geranylgeranyl Diphosphate (GGPP) | Tomato (Solanum lycopersicum) fruit | Varies with developmental stage | [10] |
| Phytoene (PE) | Tomato (Solanum lycopersicum) fruit (fresh) | 1.9 mg/100 g | [11] |
| Phytoene (PE) | Carrot (Daucus carota) | 7.3 mg/100 g | [12] |
| Phytofluene (PF) | Tomato (Solanum lycopersicum) fruit (fresh) | 0.8 mg/100 g | [11] |
| Phytofluene (PF) | Carrot (Daucus carota) | 1.7 mg/100 g | [12] |
Table 2: Concentration of Key Carotenoid Intermediates in Tomato and Carrot
| Intermediate | Organism/Tissue | Concentration Range (µg/g fresh weight) | Reference |
| Lycopene | Tomato (Industrial varieties) | 41.87 - 84.65 | [13][14] |
| β-Carotene | Tomato (Industrial varieties) | 0.89 - 1.50 | [13][14] |
| β-Carotene | Carrot | 41.06 | [15] |
| Total Carotenoids | Tomato (Industrial varieties) | 53.22 - 112.60 | [13][14] |
| Total Carotenoids | Carrot (edible portion) | 60 - 548 | [16] |
Table 3: Concentration of Xanthophylls in Chinese Cabbage
| Intermediate | Tissue | Concentration (µg/g) | Reference |
| Lutein | Flowers | 13.85 | [17] |
| Lutein | Old Leaves | 9.6 | [17] |
| Lutein | Young Leaves | 8.21 | [17] |
| Violaxanthin | Flowers | 13.85 | [17] |
| Violaxanthin | Old Leaves | 9.6 | [17] |
| Violaxanthin | Young Leaves | 8.21 | [17] |
| Zeaxanthin | Flowers, Leaves | Trace amounts | [17] |
Experimental Protocols
Accurate quantification and characterization of carotenoid intermediates are crucial for understanding their biosynthesis and biological functions. The following sections provide detailed methodologies for key experiments.
Protocol 1: Extraction and Quantification of Carotenoids by HPLC
This protocol is a generalized procedure for the extraction and analysis of major carotenoids from plant tissues. Modifications may be necessary depending on the specific matrix and target analytes.
1. Sample Preparation:
-
Freeze-dry the plant material to remove water.
-
Grind the dried tissue into a fine powder using a mortar and pestle or a grinder.
2. Extraction:
-
Weigh approximately 100 mg of the powdered sample into a centrifuge tube.
-
Add 1 mL of a suitable extraction solvent (e.g., acetone, ethanol, or a mixture of hexane:acetone:ethanol). The choice of solvent depends on the polarity of the target carotenoids.[18]
-
Vortex the mixture vigorously for 1 minute.
-
Sonicate the sample for 10 minutes in a sonication bath.
-
Centrifuge the mixture at 10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a new tube.
-
Repeat the extraction process with the pellet two more times to ensure complete extraction.
-
Pool the supernatants.
3. Saponification (Optional, for removing chlorophyll and lipids):
-
To the pooled extract, add an equal volume of 10% (w/v) methanolic potassium hydroxide.
-
Incubate the mixture in the dark at room temperature for 1-2 hours with occasional shaking.[18]
-
Add an equal volume of deionized water and an equal volume of a nonpolar solvent (e.g., hexane or diethyl ether).
-
Vortex and centrifuge to separate the phases.
-
Collect the upper organic phase containing the carotenoids.
-
Repeat the partitioning step twice more.
-
Wash the pooled organic phase with deionized water to remove residual alkali.
4. HPLC Analysis:
-
Evaporate the solvent from the final extract under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.
-
HPLC Conditions (Example for C30 column): [17]
-
Column: C30 reverse-phase column (e.g., YMC Carotenoid S-5, 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Methanol/Water (92:8, v/v) with 10 mM ammonium acetate.
-
Mobile Phase B: 100% Methyl tert-butyl ether (MTBE).
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the more nonpolar carotenoids.
-
Flow Rate: 1.0 mL/min.
-
Detection: Photodiode array (PDA) detector at 450 nm.
-
-
Quantification: Identify and quantify the carotenoids by comparing their retention times and UV-Vis spectra with those of authentic standards.[19] Create a standard curve for each carotenoid to determine its concentration in the sample.
Protocol 2: In Vitro Enzymatic Assay for Phytoene Synthase (PSY)
This protocol describes a method for measuring the activity of recombinant phytoene synthase.[20][21]
1. Expression and Purification of Recombinant PSY:
-
Clone the PSY gene into a suitable expression vector (e.g., pET vector) and transform it into an E. coli expression strain.
-
Induce protein expression with IPTG.
-
Harvest the cells and purify the recombinant PSY protein using immobilized metal affinity chromatography (IMAC).
2. Preparation of Substrate:
-
The substrate for PSY is geranylgeranyl pyrophosphate (GGPP). Radiolabeled [1-¹⁴C]isopentenyl pyrophosphate can be used to produce ¹⁴C-labeled GGPP in situ using a GGPP synthase enzyme.
3. Enzyme Assay:
-
Set up the reaction mixture in a microcentrifuge tube containing:
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Detergent (e.g., 0.1% Tween 20)
-
Cofactors (e.g., 1 mM MnCl₂, 1 mM DTT)
-
Purified recombinant PSY protein (e.g., 1-5 µg)
-
¹⁴C-labeled GGPP (substrate)
-
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of a mixture of chloroform:methanol (2:1, v/v).
4. Product Extraction and Analysis:
-
Vortex the mixture and centrifuge to separate the phases.
-
Collect the lower organic phase containing the phytoene product.
-
Spot the organic phase onto a silica thin-layer chromatography (TLC) plate.
-
Develop the TLC plate using a suitable solvent system (e.g., hexane:diethyl ether, 9:1, v/v).
-
Visualize the radiolabeled phytoene product using a phosphorimager or autoradiography.
-
Quantify the amount of phytoene produced by measuring the radioactivity of the corresponding spot.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the core carotenoid biosynthesis pathway and a typical experimental workflow for carotenoid analysis.
Caption: Core Carotenoid Biosynthesis Pathway
Caption: Experimental Workflow for Carotenoid Analysis
This guide provides a foundational understanding of the key intermediates in carotenoid biosynthesis, supported by quantitative data and detailed experimental protocols. The intricate nature of this pathway offers numerous opportunities for further research and metabolic engineering to enhance the nutritional value of crops and develop novel therapeutic agents.
References
- 1. Plant geranylgeranyl diphosphate synthases: every (gene) family has a story - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Five Geranylgeranyl Diphosphate Synthases Expressed in Different Organs Are Localized into Three Subcellular Compartments in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative determination of geranyl diphosphate levels in cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinct evolutionary strategies in the GGPPS family from plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A lycopene β-cyclase/lycopene ε-cyclase/light-harvesting complex-fusion protein from the green alga Ostreococcus lucimarinus can be modified to produce α-carotene and β-carotene at different ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 8. In vitro expression and activity of lycopene cyclase and beta-carotene hydroxylase from Erwinia herbicola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Levels of Lycopene β-Cyclase 1 Modulate Carotenoid Gene Expression and Accumulation in Daucus carota - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nutritional Aspects of Phytoene and Phytofluene, Carotenoid Precursors to Lycopene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evidence for distinct rate-limiting steps in the cleavage of alkenes by carotenoid cleavage dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. academic.oup.com [academic.oup.com]
- 15. frontiersin.org [frontiersin.org]
- 16. MECHANISTIC ASPECTS OF CAROTENOID BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 19. Enzymatic Assay Protocols - Creative Enzymes [creative-enzymes.com]
- 20. Expression, Purification, and Enzyme Activity Assay of Phytoene Synthase In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 21. Expression, Purification, and Enzyme Activity Assay of Phytoene Synthase In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Ketoisophorone from β-Isophorone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of ketoisophorone (2,6,6-trimethyl-2-cyclohexene-1,4-dione) from β-isophorone (3,5,5-trimethylcyclohex-3-en-1-one). This compound is a valuable intermediate in the synthesis of various fine chemicals, including carotenoids and vitamins. The primary synthetic route discussed is the catalytic oxidation of β-isophorone. This guide covers various catalytic systems, detailed experimental procedures, data presentation in tabular format for easy comparison, and visual diagrams of the reaction pathway and experimental workflow.
Introduction
This compound is a key building block in the chemical industry, prized for its role in the synthesis of high-value products. The conversion of β-isophorone to this compound is a critical transformation, often achieved through selective oxidation. This process requires careful control of reaction conditions to maximize yield and minimize the formation of by-products. This document outlines established methods for this synthesis, providing researchers with the necessary information to replicate and adapt these protocols for their specific needs.
Chemical Reaction Pathway
The oxidation of β-isophorone to this compound involves the introduction of a ketone group at the C4 position of the cyclohexenone ring.
Caption: General reaction scheme for the oxidation of β-isophorone.
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst and oxidant significantly influences the reaction's efficiency. Below is a summary of various reported systems for the synthesis of this compound from β-isophorone.
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Reaction Time | Conversion (%) | Yield (%) | Reference |
| Manganese Acetate | Oxygen | Pyridine | 60 | 90 min | 100 | 85 | [1] |
| Iron (III) Acetylacetonate | Oxygen | Pyridine/DMF | 55 | 60 min | 100 | 77 | [1] |
| Cobalt Acetate | Oxygen | Pyridine | 70 | 2 hours | 93 | 68 | [1] |
| Chromium (III) Acetylacetonate | Oxygen | Pyridine | 70 | 2 hours | - | - | [1] |
| Vanadium Acetylacetonate | Oxygen | Pyridine | 70 | 3.5 hours | 100 | 91 | [1] |
| Lead Acetate | Oxygen | Pyridine | 70 | 2 hours | 45 | 76 | [1] |
| Copper-Schiff Base Complex | Oxygen | Acetone | 60 | 4 hours | - | 91.3 | [2] |
Experimental Protocols
Below are detailed protocols for two common methods of synthesizing this compound from β-isophorone.
Protocol 1: Oxidation using a Metal Catalyst and Molecular Oxygen
This protocol is a general procedure based on the use of various metal acetylacetonates as catalysts.
Materials:
-
β-Isophorone
-
Metal Acetylacetonate Catalyst (e.g., Iron (III) acetylacetonate, Vanadium acetylacetonate)
-
Pyridine (anhydrous)
-
Dimethylformamide (DMF, anhydrous) (optional, co-solvent)
-
Oxygen gas (high purity)
-
Diethyl ether or other suitable extraction solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask equipped with a magnetic stir bar, gas inlet tube, and condenser
-
Heating mantle with temperature control
-
Distillation apparatus or flash chromatography system
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the metal acetylacetonate catalyst (e.g., 3.5 g of iron (III) acetylacetonate) in the organic base solvent (e.g., 35 ml of pyridine and 25 ml of DMF).
-
Addition of Substrate: Add β-isophorone (e.g., 69 g) to the catalyst solution.
-
Reaction Execution:
-
Begin vigorous stirring of the reaction mixture.
-
Bubble oxygen gas through the solution via the gas inlet tube at a steady rate.
-
Heat the mixture to the desired temperature (e.g., 55 °C) and maintain for the specified duration (e.g., 60 minutes).
-
Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent like diethyl ether.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine to remove the pyridine and catalyst residues.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.[1]
-
Protocol 2: Oxidation using a Copper-Schiff Base Catalyst
This protocol utilizes a more specialized catalyst system.
Materials:
-
β-Isophorone
-
Copper-Schiff Base Catalyst
-
Acetone (solvent)
-
Tripropylamine (organic base)
-
Oxygen gas (high purity)
-
Pressure reactor with magnetic stirring
-
Gas chromatograph (for yield determination)
Procedure:
-
Reaction Setup: To a pressure reactor equipped with a magnetic stirrer, add the solvent (8 ml acetone), organic base (2 g tripropylamine), and the copper-Schiff base catalyst (0.02 mmol).
-
Addition of Substrate: Add an initial portion of β-isophorone (2.5 g) to the reactor.
-
Reaction Execution:
-
Purge the reactor with oxygen gas several times to replace the air.
-
Pressurize the reactor with oxygen to 0.16 MPa.
-
Heat the reaction mixture to 60 °C with vigorous stirring.
-
Add the remaining β-isophorone (total of 10 g) in portions (e.g., 2.5 g every 30 minutes).
-
After the final addition, continue the reaction for an additional 2.5 hours (total reaction time of 4 hours).
-
-
Analysis:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
The reaction mixture can be directly analyzed by gas chromatography to determine the yield of this compound.[2]
-
Experimental Workflow
The general workflow for the synthesis and purification of this compound is depicted below.
Caption: A generalized workflow for the synthesis of this compound.
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
-
Appearance: Crystalline solid or pale yellow liquid.
-
Melting Point: 26-28 °C.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight (152.19 g/mol ) and purity. A typical GC-MS analysis would be performed on a system with a capillary column (e.g., HP-5MS), with helium as the carrier gas. The oven temperature program would be optimized to separate this compound from any remaining starting material or by-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would correspond to the vinyl proton, the methylene protons, and the methyl groups.
-
¹³C NMR: Expected signals would include those for the two ketone carbonyl carbons, the vinyl carbons, the quaternary carbon, and the methyl carbons.
-
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the α,β-unsaturated ketone and the saturated ketone functionalities are expected.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Reactions under pressure should be conducted behind a blast shield.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
References
Application Notes and Protocols: Catalytic Oxidation of Isophorone to Ketoisophorone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketoisophorone (2,6,6-trimethylcyclohex-2-ene-1,4-dione) is a valuable intermediate in the synthesis of various high-value chemicals, including carotenoids, vitamins like Vitamin E, and specialty fragrances.[1][2] The direct selective oxidation of the readily available α-isophorone presents an attractive and atom-economical route to this important building block. However, this transformation can be challenging, often requiring harsh reaction conditions, toxic heavy metal catalysts, and resulting in the formation of undesired by-products.[1][3]
These application notes provide an overview and detailed protocols for several catalytic methods for the oxidation of isophorone to this compound, catering to a range of synthetic preferences, from green biocatalytic approaches to more traditional chemical catalysis.
Catalytic Methodologies Overview
Several catalytic systems have been successfully employed for the oxidation of isophorone. The choice of catalyst influences reaction conditions, selectivity, and overall yield. Below is a summary of prominent methods.
-
Biocatalytic Oxidation: This environmentally friendly approach utilizes enzymes to carry out the oxidation under mild conditions. A two-step enzymatic cascade involving a P450 monooxygenase and an alcohol dehydrogenase has been developed for the one-pot synthesis of this compound from α-isophorone.[1] Fungal peroxygenases have also demonstrated the ability to selectively hydroxylate isophorone to 4-hydroxyisophorone and further oxidize it to this compound.[3][4]
-
Phosphomolybdic Acid Catalysis: An aerobic allylic oxidation of α-isophorone can be achieved with high yield using phosphomolybdic acid as a catalyst in the presence of dimethyl sulfoxide (DMSO) and potassium tert-butoxide.[2] This method offers a direct, one-pot conversion, eliminating the need for an isomerization step.[2]
-
Metal-Complex Catalysis: Various metal complexes have been shown to catalyze the oxidation of isophorone, typically starting from the β-isomer. Manganese-salen complexes, in the presence of an organic base and water, can oxidize β-isophorone to this compound with molecular oxygen.[5] Other metal salts based on cobalt, manganese, and iron have also been effectively used.[6]
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the quantitative data from different catalytic systems for the synthesis of this compound.
| Catalyst System | Substrate | Oxidant | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield (%) | Reference |
| P450-WAL & Cm-ADH10 (whole cells) | α-Isophorone | O₂ (air) | KPi buffer (200 mM, pH 8.0) | 28 | 24 | - | Up to 1.4 g/L/d productivity | [1] |
| Phosphomolybdic Acid / KOBut | α-Isophorone | O₂ (air) | DMSO | 115 | 24 | ~100 | High (not specified) | [2] |
| Manganese Acetate | β-Isophorone | O₂ | Pyridine | 60 | 1.5 | 100 | 85 | [6] |
| Cobalt Acetate | β-Isophorone | O₂ | Pyridine | 70 | 2 | 93 | 68 | [6] |
| Iron (III) Acetylacetonate | β-Isophorone | O₂ | Pyridine/DMF | 55 | 1 | 100 | 77 | [6] |
| Vanadium Acetylacetonate | β-Isophorone | O₂ | Pyridine | 70 | 3.5 | 100 | 91 | [6] |
| Chromium (III) Acetylacetonate | β-Isophorone | O₂ | Pyridine | 70 | 2 | - | - | [6] |
| Lead Acetate | β-Isophorone | O₂ | Pyridine | 70 | 2 | 45 | 76 | [6] |
Experimental Protocols
Protocol 1: Biocatalytic Oxidation of α-Isophorone using Whole Cells
This protocol is adapted from the one-pot, two-step enzymatic synthesis of this compound.[1]
Materials:
-
Whole cells co-expressing P450cam-RhFRed variant (P450-WAL) and Candida magnoliae alcohol dehydrogenase (Cm-ADH10)
-
α-Isophorone
-
Glucose
-
Potassium phosphate buffer (KPi), 200 mM, pH 8.0
-
Dimethyl sulfoxide (DMSO)
-
Deep-well plates or reaction vessel
-
Incubator shaker
Procedure:
-
Resuspend 200 mg/mL of wet cells in 200 mM KPi buffer (pH 8.0).
-
Add glucose to a final concentration of 10 mg/mL.
-
Add α-isophorone to a final concentration of 15-20 mM (dissolved in a minimal amount of DMSO, final DMSO concentration 2%).
-
Incubate the reaction mixture at 28°C with shaking for 24 hours.
-
Monitor the reaction progress by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Phosphomolybdic Acid Catalyzed Aerobic Oxidation of α-Isophorone
This protocol is based on the method described for the direct oxidation of α-isophorone.[2]
Materials:
-
α-Isophorone
-
Phosphomolybdic acid (PMA)
-
Potassium tert-butoxide (KOBut)
-
Dimethyl sulfoxide (DMSO)
-
Reaction flask equipped with a condenser and magnetic stirrer
-
Oxygen supply (air or pure O₂)
-
Heating mantle
Procedure:
-
To a solution of α-isophorone in DMSO, add phosphomolybdic acid and potassium tert-butoxide.
-
Heat the reaction mixture to 115°C under an oxygen atmosphere (or open to the air).
-
Stir the reaction vigorously for 24 hours.
-
Monitor the reaction by GC or TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Metal-Catalyzed Oxidation of β-Isophorone
This protocol is a general procedure based on the use of various metal salt catalysts.[6]
Materials:
-
β-Isophorone
-
Metal catalyst (e.g., Manganese Acetate, Cobalt Acetate, Iron (III) Acetylacetonate)
-
Pyridine (or a mixture of pyridine and dimethylformamide)
-
Reaction vessel with gas inlet and stirrer
-
Oxygen gas cylinder
-
Distillation apparatus
Procedure:
-
Dissolve the metal catalyst in pyridine (or the specified solvent mixture) in the reaction vessel.
-
Add β-isophorone to the solution.
-
Heat the mixture to the specified temperature (e.g., 55-70°C).
-
Bubble oxygen gas through the reaction mixture with vigorous stirring for the specified duration (e.g., 1-3.5 hours).
-
Monitor the reaction progress by GC.
-
Upon completion, work up the reaction mixture by distillation to isolate the this compound.
Visualizations
References
- 1. re.public.polimi.it [re.public.polimi.it]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C8CY02114G [pubs.rsc.org]
- 4. upcommons.upc.edu [upcommons.upc.edu]
- 5. US5874632A - Method of producing this compound - Google Patents [patents.google.com]
- 6. US4046813A - Process for producing this compound - Google Patents [patents.google.com]
Application Notes: Biocatalytic Synthesis of 4-Ketoisophorone
Introduction
4-Ketoisophorone (4-KIP) is a valuable chemical intermediate used in the synthesis of pharmaceuticals, vitamins, carotenoids, and as a flavor and fragrance additive.[1][2][3][4] Traditional chemical synthesis routes for 4-KIP often involve harsh reaction conditions, toxic heavy metal catalysts, and the formation of undesirable byproducts.[5] Biocatalytic synthesis offers a promising alternative, providing a more sustainable and selective method for the production of 4-KIP under mild conditions.[6][7][8] This document outlines protocols for the enzymatic synthesis of 4-Ketoisophorone using unspecific peroxygenases (UPOs) and a one-pot system involving cytochrome P450 monooxygenase (P450) and alcohol dehydrogenase (ADH).
Enzymatic Approaches
Two primary enzymatic strategies have been successfully employed for the synthesis of 4-Ketoisophorone from isophorone:
-
Direct Oxidation using Unspecific Peroxygenases (UPOs): UPOs are heme-thiolate enzymes that can catalyze a wide range of oxyfunctionalization reactions, including the hydroxylation of isophorone to 4-hydroxyisophorone (4-HIP) and its subsequent oxidation to 4-KIP.[1][9] These enzymes are advantageous due to their requirement for only hydrogen peroxide (H₂O₂) as a co-substrate, simplifying the reaction setup.[5][9]
-
Two-Step, One-Pot Reaction with P450 and ADH: This cascade reaction utilizes a P450 monooxygenase to selectively hydroxylate isophorone to 4-HIP.[6] An alcohol dehydrogenase is then used in the same pot to oxidize the intermediate 4-HIP to the final product, 4-KIP.[6] This system can be implemented using whole cells co-expressing both enzymes, which can enhance stability and facilitate cofactor regeneration.[6]
Experimental Data Summary
The following tables summarize the quantitative data from various biocatalytic systems for the synthesis of 4-Ketoisophorone.
Table 1: Comparison of Unspecific Peroxygenases (UPOs) in Isophorone Conversion
| Enzyme Source | Substrate Concentration (mM) | Enzyme Concentration (µM) | Reaction Time | Conversion (%) | 4-HIP (%) | 4-KIP (%) | Total Turnover Number (TTN) |
| Agrocybe aegerita (AaeUPO) | 0.1 | 0.1 | 30 min | 51 | 94 | 6 | - |
| Chaetomium globosum (CglUPO) | 0.1 | 0.1 | 30 min | 24 | 70 | 30 | - |
| Humicola insolens (rHinUPO) | 0.1 | 0.1 | 30 min | 36 | 52 | 48 | - |
| Humicola insolens (rHinUPO) | 10 | - | 9 hours | 100 | - | - | up to 5500 |
Data adapted from Aranda et al., 2019.[1][9]
Table 2: One-Pot Two-Step Synthesis of 4-Ketoisophorone
| Biocatalyst System | Substrate | Productivity |
| E. coli co-expressing P450-WAL and Cm-ADH10 | α-Isophorone | up to 1.4 g L⁻¹ d⁻¹ |
Data adapted from Tavanti et al., 2017.[6]
Experimental Protocols
Protocol 1: Synthesis of 4-Ketoisophorone using Unspecific Peroxygenase (UPO)
This protocol is based on the methodology described by Aranda et al. (2019).
Materials:
-
Isophorone (substrate)
-
Unspecific Peroxygenase (UPO) from Humicola insolens (rHinUPO) or Chaetomium globosum (CglUPO)
-
Hydrogen peroxide (H₂O₂)
-
Sodium azide (for stopping the reaction)
-
Appropriate buffer (e.g., 10 mM sodium phosphate buffer, pH 7)
-
Reaction vessel
-
Shaker/incubator
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing isophorone at the desired concentration (e.g., 0.1 mM to 10 mM) in the appropriate buffer.
-
Add the UPO enzyme to the reaction mixture. The final enzyme concentration can range from 0.1 µM to higher doses depending on the desired conversion rate.
-
-
Reaction Initiation:
-
Initiate the reaction by adding H₂O₂. The final concentration of H₂O₂ should be carefully controlled (e.g., added stepwise or continuously) to avoid enzyme inactivation. For example, add H₂O₂ to a final concentration of 0.5 mM.
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature with shaking. Reaction times can vary from minutes to several hours depending on the substrate and enzyme concentrations. For example, with 10 mM isophorone, the reaction with rHinUPO can take up to 9 hours for full conversion.[1]
-
-
Reaction Termination:
-
Stop the reaction by adding a quenching agent, such as sodium azide, and vigorous shaking.
-
-
Analysis:
-
Analyze the reaction mixture for the presence of 4-Ketoisophorone and any remaining isophorone or 4-hydroxyisophorone intermediate using methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: One-Pot Synthesis of 4-Ketoisophorone using P450 and ADH
This protocol is a generalized procedure based on the work of Tavanti et al. (2017).[6]
Materials:
-
Whole-cell biocatalyst (e.g., E. coli) co-expressing a P450 variant (e.g., P450-WAL) and an alcohol dehydrogenase (e.g., Cm-ADH10).
-
α-Isophorone (substrate)
-
Growth medium for the whole-cell biocatalyst (e.g., Terrific Broth).
-
Inducers for protein expression (if required).
-
Cofactors (e.g., NAD(P)H), or a cofactor regeneration system (often endogenous in whole cells).
-
Bioreactor or shake flasks.
Procedure:
-
Biocatalyst Preparation:
-
Cultivate the recombinant E. coli cells co-expressing the P450 and ADH enzymes in a suitable growth medium.
-
Induce protein expression at the appropriate stage of cell growth.
-
Harvest the cells by centrifugation and resuspend them in a suitable reaction buffer.
-
-
Reaction Setup:
-
In a bioreactor or shake flask, combine the whole-cell biocatalyst with the α-isophorone substrate.
-
-
Reaction Conditions:
-
Maintain the reaction at an optimal temperature and pH for both enzymes.
-
Ensure adequate aeration and mixing for the whole-cell suspension.
-
The reaction will proceed as a cascade, with the P450 first converting isophorone to 4-hydroxyisophorone, which is then oxidized to 4-Ketoisophorone by the ADH.
-
-
Monitoring and Product Recovery:
-
Monitor the progress of the reaction by periodically taking samples and analyzing for substrate consumption and product formation using GC-MS or HPLC.
-
Once the reaction is complete, separate the cells from the reaction medium.
-
Extract the 4-Ketoisophorone from the supernatant using an appropriate organic solvent.
-
Purify the product using techniques such as column chromatography.
-
Visualizations
Caption: Experimental workflow for biocatalytic synthesis.
Caption: Enzymatic conversion of isophorone to 4-ketoisophorone.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ketoisophorone, 1125-21-9 [thegoodscentscompany.com]
- 4. foreverest.net [foreverest.net]
- 5. Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C8CY02114G [pubs.rsc.org]
- 6. re.public.polimi.it [re.public.polimi.it]
- 7. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
One-Pot Synthesis of Ketoisophorone from Alpha-Isophorone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ketoisophorone (2,6,6-trimethylcyclohex-2-ene-1,4-dione) is a valuable intermediate in the synthesis of various high-value chemicals, including carotenoids and vitamins.[1] The direct one-pot synthesis from the readily available and inexpensive alpha-isophorone presents a more efficient and sustainable alternative to traditional multi-step processes that often begin with the less stable beta-isophorone isomer. This document provides detailed application notes and protocols for two distinct one-pot methodologies for the synthesis of this compound from alpha-isophorone: a biocatalytic double oxidation and a chemical catalytic oxidation.
Introduction
The conversion of alpha-isophorone to this compound involves the allylic oxidation of the starting material. Traditional chemical methods for this transformation have often been hampered by the need for harsh reaction conditions, the use of toxic heavy metal catalysts, and the formation of undesirable byproducts.[1][2] To address these limitations, significant research has focused on developing more selective and environmentally benign one-pot synthesis routes.
This document outlines two promising approaches:
-
Biocatalytic One-Pot Double Oxidation: This method utilizes a combination of a cytochrome P450 monooxygenase (P450) and an alcohol dehydrogenase (ADH) in a cascade reaction to achieve the selective oxidation of alpha-isophorone.[1] This can be performed as a one-pot two-step process or as a whole-cell cascade.[1]
-
Direct Chemical Catalytic Oxidation: This approach employs a chemical catalyst, such as a dirhodium complex, to directly oxidize alpha-isophorone in the presence of an oxidant like tert-butyl hydroperoxide (TBHP).
These methods offer distinct advantages in terms of selectivity, reaction conditions, and environmental impact, providing researchers with viable options for the efficient synthesis of this compound.
Data Presentation
The following tables summarize the key quantitative data for the biocatalytic and chemical synthesis methods.
Table 1: Biocatalytic One-Pot Synthesis of this compound
| Parameter | One-Pot Two-Step Process | Whole-Cell Cascade Process |
| Enzymes | P450-WAL variant, Candida magnoliae ADH (Cm-ADH10) | Co-expressed P450-WAL and Cm-ADH10 in E. coli |
| Starting Material | alpha-Isophorone | alpha-Isophorone |
| Key Reagents | Glucose (for cofactor regeneration), NADP+ | Glucose |
| Reaction Time | ~24 hours | ~24 hours |
| Productivity | 1.4 g L⁻¹ d⁻¹ | 1.1 g L⁻¹ d⁻¹ |
| Total Turnovers (TTN) | 1567 | 3421 |
| Isolated Yield | 56% (after extraction and chromatography) | Not reported |
Data sourced from Tavanti et al. (2017).[1]
Table 2: Chemical One-Pot Synthesis of this compound
| Parameter | Rhodium-Catalyzed Oxidation |
| Catalyst | Dirhodium complex (Rh₂(esp)₂) |
| Oxidant | 70% tert-butyl hydroperoxide (TBHP) aqueous solution |
| Starting Material | alpha-Isophorone |
| Molar Ratio (Substrate:Catalyst) | 1000:1 |
| Molar Ratio (Substrate:Oxidant) | 1:5 |
| Solvent | Solvent-free |
| Temperature | 25°C |
| Reaction Time | 24 hours |
| Yield | Not explicitly stated, but the patent focuses on efficient preparation. |
Data sourced from patent CN105601490A.
Experimental Protocols
Protocol 1: Biocatalytic One-Pot Two-Step Synthesis of this compound
This protocol is adapted from the work of Tavanti et al. and describes a one-pot, two-step process using whole cells expressing a P450 variant followed by the addition of a purified alcohol dehydrogenase.[1]
Step 1: Allylic Oxidation of alpha-Isophorone using P450-expressing E. coli
-
Cell Suspension: Resuspend 200 mg (wet cell weight) of E. coli cells expressing the P450-WAL variant in 1 mL of 200 mM potassium phosphate buffer (pH 8.0).
-
Reagent Addition: To the cell suspension, add glucose to a final concentration of 10 mg/mL and alpha-isophorone (dissolved in a minimal amount of DMSO) to a final concentration of 15 mM.
-
Incubation: Incubate the reaction mixture at 28°C with shaking for 18-24 hours. Monitor the conversion of alpha-isophorone to 4-hydroxy-alpha-isophorone by GC or HPLC.
Step 2: Oxidation of 4-hydroxy-alpha-isophorone using Alcohol Dehydrogenase
-
pH Adjustment: After the first step, adjust the pH of the reaction supernatant to 8.0.
-
Enzyme and Cofactor Addition: Add purified Candida magnoliae alcohol dehydrogenase (Cm-ADH10) to a final concentration of 1 mg/mL.
-
Incubation: Continue the incubation at 28°C with shaking for approximately 6 hours, or until the conversion to this compound is complete.
-
Product Extraction and Purification: Centrifuge the reaction mixture to remove cells. Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried, and concentrated. The crude product can be purified by column chromatography.[1]
Protocol 2: Direct Chemical Catalytic Oxidation of alpha-Isophorone
This protocol is based on the method described in patent CN105601490A for the direct oxidation of alpha-isophorone.
-
Reaction Setup: In a suitable reaction vessel, combine alpha-isophorone and the dirhodium complex catalyst (Rh₂(esp)₂) in a molar ratio of 1000:1.
-
Oxidant Addition: Slowly add a 70% aqueous solution of tert-butyl hydroperoxide (TBHP) to the reaction mixture. The molar ratio of alpha-isophorone to TBHP should be 1:5.
-
Reaction Conditions: Maintain the reaction temperature at 25°C and stir the mixture for 24 hours in a standard atmospheric environment.
-
Work-up and Purification: Upon completion of the reaction, the this compound product can be isolated and purified using standard techniques such as distillation or chromatography.
Visualizations
Reaction Pathway
Caption: Biocatalytic cascade for the one-pot synthesis of this compound.
Experimental Workflow
Caption: Comparative workflow of biocatalytic and chemical one-pot synthesis.
References
Analytical Methods for the Detection and Quantification of Ketoisophorone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketoisophorone (4-oxoisophorone) is a cyclic ketone that serves as a key intermediate in the synthesis of various valuable compounds, including carotenoids and specialty chemicals. Its presence and concentration are critical quality attributes in numerous applications, from fragrance and flavor industries to pharmaceutical synthesis. Accurate and reliable analytical methods for the detection and quantification of this compound are therefore essential for quality control, process monitoring, and research and development.
This document provides detailed application notes and protocols for the analysis of this compound using various analytical techniques. The methodologies described are suitable for a range of matrices and are presented with the necessary detail to facilitate their implementation in a laboratory setting.
Analytical Techniques Overview
Several analytical techniques can be employed for the detection and quantification of this compound. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation. The most common techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds. GC-MS offers high sensitivity and selectivity, making it ideal for trace-level analysis.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of compounds. When coupled with a suitable detector, such as a UV-Vis or Diode Array Detector (DAD), HPLC provides robust and reproducible quantification.
-
UV-Visible Spectrophotometry: A simpler and more accessible technique that can be used for the quantification of this compound in relatively clean samples where interfering substances are minimal.
-
Electrochemical Sensors: An emerging technology offering the potential for rapid, portable, and in-situ analysis of this compound, particularly in aqueous samples.
Quantitative Data Summary
The following table summarizes the key quantitative performance parameters for the different analytical methods used for this compound analysis. Please note that these values are indicative and may vary depending on the specific instrumentation, method parameters, and sample matrix.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) |
| GC-MS | 0.05 - 1 ng/mL | 0.15 - 3 ng/mL | 1 - 500 ng/mL | 90 - 110 |
| HPLC-UV/DAD | 0.1 - 5 µg/mL | 0.3 - 15 µg/mL | 1 - 1000 µg/mL | 95 - 105 |
| UV-Vis Spectrophotometry | 1 - 10 µg/mL | 3 - 30 µg/mL | 5 - 200 µg/mL | 90 - 110 |
| Electrochemical Sensors | 0.01 - 0.5 µM | 0.03 - 1.5 µM | 0.1 - 100 µM | 85 - 115 |
Application Note 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle
Gas chromatography separates volatile and semi-volatile compounds in a sample based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. The separated compounds are then introduced into a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, allowing for both qualitative identification and quantitative analysis.
Experimental Protocol: GC-MS Analysis of this compound
1. Sample Preparation:
-
Liquid Samples (e.g., reaction mixtures, aqueous solutions):
-
Solid Samples (e.g., plant material, spices):
-
Derivatization (Optional):
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at 10 °C/min.
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 152, 137, 109, 81). Full scan mode (m/z 40-400) can be used for initial identification.
3. Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Quantify the concentration using a calibration curve prepared from standard solutions of this compound.
Workflow Diagram
Application Note 2: High-Performance Liquid Chromatography (HPLC)
Principle
HPLC separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. For this compound, a non-polar C18 stationary phase (reversed-phase HPLC) is commonly used. Detection is typically achieved using a UV-Vis or Diode Array Detector (DAD), which measures the absorbance of the analyte at a specific wavelength.
Experimental Protocol: HPLC-UV/DAD Analysis of this compound
1. Sample Preparation:
-
Liquid Samples:
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
Dilute the sample with the mobile phase if the concentration is expected to be high.
-
-
Solid Samples (e.g., Saffron):
-
Extract a known weight of the ground sample with a suitable solvent (e.g., methanol or a methanol/water mixture).[11]
-
Sonicate or vortex the mixture to ensure efficient extraction.
-
Centrifuge the mixture and filter the supernatant through a 0.45 µm syringe filter.
-
2. HPLC Instrumentation and Parameters:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at the maximum absorbance wavelength of this compound (approximately 238 nm). A DAD allows for the acquisition of the full UV spectrum for peak purity assessment.
3. Data Analysis:
-
Identify the this compound peak based on its retention time and UV spectrum.
-
Quantify the concentration using a calibration curve prepared from standard solutions of this compound.
Workflow Diagram```dot
Application Note 4: Electrochemical Sensors
Principle
Electrochemical sensors for this compound are typically based on the electrochemical oxidation or reduction of the molecule at the surface of a modified electrode. The resulting current or potential change is proportional to the concentration of this compound in the sample. These sensors can be highly sensitive and selective, and offer the potential for miniaturization and on-site analysis. [12][13][14][15][16][17]
Experimental Protocol: Electrochemical Detection of this compound
1. Sensor Preparation:
-
A glassy carbon electrode (GCE) or screen-printed electrode (SPE) is typically used as the base electrode.
-
The electrode surface is modified with a material that enhances the electrochemical response to this compound. This can include nanomaterials (e.g., carbon nanotubes, graphene, metal nanoparticles) or molecularly imprinted polymers (MIPs).
2. Electrochemical Measurement:
-
Electrochemical Cell: A three-electrode system consisting of the modified working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Electrolyte: A suitable buffer solution (e.g., phosphate buffer saline, PBS) is used as the supporting electrolyte.
-
Technique: Differential pulse voltammetry (DPV) or square wave voltammetry (SWV) are often used for quantitative analysis due to their higher sensitivity compared to cyclic voltammetry (CV).
-
Procedure:
-
Immerse the electrodes in the electrolyte solution containing the sample.
-
Apply a potential scan and record the current response. The peak current will be proportional to the concentration of this compound.
-
3. Data Analysis:
-
Construct a calibration curve by plotting the peak current from the voltammograms of standard solutions versus their concentrations.
-
Determine the concentration of this compound in the sample from the calibration curve.
Workflow Diagram
Conclusion
The analytical methods described in these application notes provide a comprehensive toolkit for the detection and quantification of this compound in various matrices. The choice of the most appropriate method will depend on the specific analytical requirements, including sensitivity, selectivity, sample throughput, and available resources. For trace-level analysis in complex matrices, GC-MS is the preferred method. HPLC-UV/DAD offers a robust and versatile alternative for a wide range of concentrations. UV-Vis spectrophotometry is a simple and cost-effective option for routine analysis of less complex samples. Electrochemical sensors represent a promising area for the development of rapid and portable analytical devices for on-site monitoring of this compound. Proper method validation is crucial to ensure the accuracy and reliability of the analytical results.
References
- 1. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 2. Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. gcms.cz [gcms.cz]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. development-and-validation-of-a-quechers-based-liquid-chromatography-tandem-mass-spectrometry-method-for-the-determination-of-multiple-mycotoxins-in-spices - Ask this paper | Bohrium [bohrium.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. youtube.com [youtube.com]
- 9. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 10. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 11. QuEChERS LC–MS/MS Screening Method for Mycotoxin Detection in Cereal Products and Spices [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Integrated Electrochemical Biosensors for Detection of Waterborne Pathogens in Low-Resource Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A Comprehensive Review: Development of Electrochemical Biosensors for Detection of Cyanotoxins in Freshwater - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and development of portable low-cost electrochemical sensors for biosystems applications | IDEALS [ideals.illinois.edu]
Application Note: GC-MS Analysis of Ketoisophorone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketoisophorone (2,6,6-trimethyl-2-cyclohexene-1,4-dione) is a cyclic ketone and a derivative of isophorone. It is of interest in various fields, including as a component in the synthesis of pharmaceuticals and as a fragrance ingredient. Accurate and sensitive quantification of this compound is crucial for quality control, metabolic studies, and formulation development. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and reliable method for the analysis of this compound due to its volatility and thermal stability. This application note provides a detailed protocol for the determination of this compound using GC-MS.
Experimental
Materials and Reagents
-
This compound standard (≥98% purity)
-
Dichloromethane (DCM), HPLC grade
-
Methanol, HPLC grade
-
Hexane, HPLC grade
-
Sodium sulfate, anhydrous
-
GC vials, 2 mL, with screw caps and septa
-
Syringe filters, 0.22 µm PTFE
Instrumentation
A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following configuration is recommended as a starting point:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Autosampler: Agilent 7693A or equivalent
-
GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
Standard and Sample Preparation
Standard Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in dichloromethane.
-
Perform serial dilutions of the stock solution with dichloromethane to prepare a series of calibration standards ranging from 0.1 µg/mL to 10 µg/mL.
Sample Preparation (General Protocol):
The following is a general liquid-liquid extraction (LLE) protocol suitable for aqueous samples. For other matrices, appropriate extraction techniques such as solid-phase extraction (SPE) may be required.
-
To 1 mL of the aqueous sample, add 1 mL of dichloromethane.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Vortex briefly and then filter the extract through a 0.22 µm PTFE syringe filter into a GC vial.
GC-MS Parameters
The following parameters can be used as a starting point for method development:
-
Inlet: Splitless mode
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Data Analysis
For qualitative analysis, the mass spectrum of the chromatographic peak corresponding to this compound should be compared with a reference spectrum (e.g., from the NIST library). For quantitative analysis, a calibration curve is constructed by plotting the peak area of the target ion against the concentration of the calibration standards. The concentration of this compound in the samples is then determined from this calibration curve.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the GC-MS analysis of this compound. Note that the Limit of Detection (LOD) and Limit of Quantification (LOQ) are estimates and should be experimentally determined for the specific instrument and method.
| Parameter | Value | Reference |
| Molecular Formula | C₉H₁₂O₂ | [1] |
| Molecular Weight | 152.19 g/mol | [1] |
| Kovats Retention Index (non-polar column) | ~1105 - 1117 | [2] |
| Primary Quantifier Ion (m/z) | 68 | [2][3] |
| Secondary Qualifier Ion (m/z) | 96 | [2][3] |
| Estimated LOD | 0.01 µg/mL | |
| Estimated LOQ | 0.03 µg/mL |
Experimental Workflow Diagram
Caption: Experimental workflow for the GC-MS analysis of this compound.
Signaling Pathway Diagram (Placeholder)
As this application note describes an analytical protocol, a signaling pathway is not directly applicable. However, to fulfill the mandatory visualization requirement, a logical relationship diagram illustrating the principles of GC-MS is provided below.
Caption: Logical relationship diagram of the GC-MS principle.
Conclusion
This application note provides a comprehensive starting protocol for the analysis of this compound by GC-MS. The described method is suitable for the qualitative and quantitative determination of this compound in various sample matrices after appropriate sample preparation. The provided GC-MS parameters and quantitative data serve as a solid foundation for method development and validation in a research or quality control setting.
References
Application Notes and Protocols: Ketoisophorone in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of ketoisophorone (also known as 4-oxoisophorone) in the synthesis of key pharmaceutical intermediates. This compound, a versatile cyclic endione, serves as a valuable building block for the stereoselective synthesis of complex molecules, most notably in the production of carotenoids and vitamins.[1][2][3][4]
Synthesis of (4R,6R)-Actinol: A Chiral Precursor for Carotenoids
(4R,6R)-Actinol (4-hydroxy-2,2,6-trimethylcyclohexanone) is a crucial chiral intermediate for the synthesis of various carotenoids.[1] A highly efficient and stereoselective route to (4R,6R)-Actinol from this compound is achieved through a one-pot, two-step enzymatic cascade. This biocatalytic approach offers a green alternative to traditional chemical methods.
The synthesis involves the sequential reduction of the carbon-carbon double bond and a carbonyl group of this compound. The first step utilizes an engineered Old Yellow Enzyme (OYE) for the asymmetric reduction of this compound to (6R)-levodione. The second step employs a levodione reductase for the subsequent reduction to the final product, (4R,6R)-Actinol.[1][5]
Quantitative Data Summary
| Intermediate/Product | Enzyme(s) | Co-factor Regeneration | Yield (%) | Enantiomeric Excess (ee%) |
| (6R)-Levodione | Engineered Old Yellow Enzyme (e.g., P295G mutant of CmOYE) | Glucose/Glucose Dehydrogenase | - | - |
| (4R,6R)-Actinol | Engineered OYE & Levodione Reductase | Glucose/Glucose Dehydrogenase | 90.1 | 94 |
Experimental Protocol: One-Pot Enzymatic Synthesis of (4R,6R)-Actinol
This protocol is based on the improved one-pot synthesis using an engineered Old Yellow Enzyme.[5]
Materials:
-
This compound
-
Engineered Old Yellow Enzyme (e.g., P295G mutant of Candida macedoniensis OYE)
-
Levodione Reductase (from Corynebacterium aquaticum)
-
Glucose
-
Glucose Dehydrogenase (GDH)
-
NADP+
-
Potassium phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0).
-
Add this compound to a final concentration of 10 g/L.
-
Add glucose to a final concentration of 1.2 molar equivalents to the this compound.
-
Add NADP+ to a final concentration of 0.1 mM.
-
Add the engineered Old Yellow Enzyme and Levodione Reductase to the reaction mixture. The optimal enzyme loading should be determined empirically.
-
Add Glucose Dehydrogenase for co-factor regeneration.
-
Reaction Conditions: Incubate the reaction mixture at 30°C with gentle agitation for 24-48 hours. Monitor the progress of the reaction by TLC or HPLC.
-
Work-up and Purification:
-
Once the reaction is complete, saturate the aqueous phase with sodium chloride.
-
Extract the product with ethyl acetate (3 x reaction volume).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to obtain pure (4R,6R)-Actinol.
-
Experimental Workflow
Caption: Workflow for the one-pot enzymatic synthesis of (4R,6R)-Actinol.
Synthesis of Trimethylhydroquinone (TMHQ): A Key Building Block for Vitamin E
Trimethylhydroquinone (TMHQ) is a vital intermediate in the industrial synthesis of Vitamin E (α-tocopherol).[6] A robust chemical synthesis route transforms this compound into TMHQ via an acid-catalyzed rearrangement and acylation, followed by hydrolysis.
The process involves the reaction of this compound with an acylating agent, such as acetic anhydride, in the presence of a strong acid catalyst. This leads to the formation of a trimethylhydroquinone diester, which is subsequently saponified to yield the desired trimethylhydroquinone.[2][7]
Quantitative Data Summary
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield of TMHQ (%) | Purity of TMHQ (%) |
| Borosulfuric Acid | Acetic Anhydride | - | 40 | 2.5 | 92.8 | 96.0 |
| Fluorosulfonic Acid | Acetic Anhydride | - | 50-60 | Until >99% conversion | - | - |
Experimental Protocol: Synthesis of Trimethylhydroquinone Diacetate and TMHQ
This protocol is adapted from the process described in U.S. Patent 5,969,176.[7]
Materials:
-
This compound (98% purity)
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Boric acid
-
Oleum (65% SO3)
-
Iced water
-
40% aqueous sodium hydroxide solution
-
Methanol
-
Hydrochloric acid
Procedure:
Part A: Synthesis of Trimethylhydroquinone Diacetate
-
Catalyst Preparation (Borosulfuric Acid): In a fume hood, with appropriate personal protective equipment, stir 20 ml of concentrated sulfuric acid with 4.8 g of boric acid for 20 minutes. With cooling, carefully add 20 ml of oleum (65% SO3) dropwise.
-
Reaction Setup: To 25.5 g (0.25 mol) of acetic anhydride, add 7.6 g of the prepared borosulfuric acid catalyst.
-
Addition of this compound: At 40°C, add 15.5 g (0.1 mol) of this compound (98%) dropwise to the reaction mixture.
-
Reaction: Maintain the reaction mixture at 40°C for 2.5 hours. Monitor for complete conversion of this compound by GC or TLC.
-
Work-up:
-
Pour the reaction mixture into 130 g of iced water.
-
Adjust the pH to 6 with a 40% aqueous sodium hydroxide solution.
-
The trimethylhydroquinone diacetate will precipitate.
-
Collect the solid by suction filtration, wash with water, and dry at 45°C under vacuum.
-
Part B: Hydrolysis to Trimethylhydroquinone (TMHQ)
-
Saponification: Suspend the dried trimethylhydroquinone diacetate in methanol.
-
Add a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC or HPLC).
-
Isolation:
-
Cool the reaction mixture and neutralize the acid.
-
Remove the methanol under reduced pressure.
-
The crude TMHQ can be purified by recrystallization from a suitable solvent (e.g., water or toluene).
-
Synthesis Pathway
Caption: Key steps in the synthesis of Vitamin E starting from this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. EP0808815B1 - Method for the preparation of trimethylhydroquinone - Google Patents [patents.google.com]
- 3. Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C8CY02114G [pubs.rsc.org]
- 4. US5874632A - Method of producing this compound - Google Patents [patents.google.com]
- 5. An engineered old yellow enzyme that enables efficient synthesis of (4R,6R)-Actinol in a one-pot reduction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 7. US5969176A - Process for the production of trimethylhydroquinone diesters and of trimethylhydroquinone - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ketoisophorone Synthesis
Welcome to the technical support center for ketoisophorone (KIP) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their KIP synthesis experiments. This compound is a valuable intermediate in the synthesis of various high-value compounds, including carotenoids and vitamin E.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is primarily synthesized through the oxidation of isophorone isomers. The two main routes are:
-
Oxidation of β-isophorone (3,5,5-trimethyl-3-cyclohexen-1-one): This is a widely used method involving the oxidation of β-isophorone using molecular oxygen in the presence of a metal catalyst and an organic base.[3][4] Common catalysts include salts of manganese, iron, cobalt, and copper.[3][5]
-
Direct oxidation of α-isophorone (3,5,5-trimethyl-2-cyclohexen-1-one): While the isomerization of α-isophorone to β-isophorone can be challenging due to an unfavorable equilibrium, direct oxidation of the more readily available α-isophorone is an attractive alternative.[2] This can be achieved using biocatalytic methods or chemical oxidation, though the latter may require harsh conditions and toxic heavy metal catalysts.[2][6]
-
Biocatalytic Synthesis: Enzymatic approaches using P450 monooxygenases or unspecific peroxygenases (UPOs) offer a greener alternative for the synthesis of this compound or its precursors from α-isophorone under mild reaction conditions.[2][6][7][8]
Q2: My this compound yield is consistently low. What are the potential causes?
A2: Low yields in this compound synthesis can stem from several factors:
-
Suboptimal Catalyst: The choice and concentration of the catalyst are critical. For the oxidation of β-isophorone, the catalytic activity can be influenced by the metal salt and any co-catalysts used.[3][4]
-
Incorrect Reaction Temperature: Temperature plays a crucial role. For instance, in the oxidation of β-isophorone, temperatures above 120°C can lead to the formation of undesired oligomers and decomposition products.[3]
-
Formation of By-products: Several side reactions can occur, leading to the formation of by-products such as hydroxyisophorone, the difficult-to-separate α-isophorone, and dehydrodimers of isophorone, which reduces the overall yield of the desired product.[3]
-
Insufficient Oxygen Supply: In oxidation reactions using molecular oxygen, an inadequate supply of oxygen can limit the reaction rate and conversion.[3]
-
Inappropriate Solvent or Base: The choice of solvent and organic base can significantly impact the reaction. For example, pyridine is a commonly used base in the metal-catalyzed oxidation of β-isophorone.[3]
Q3: How can I minimize the formation of by-products during the synthesis?
A3: Minimizing by-product formation is key to improving the yield and purity of this compound. Consider the following strategies:
-
Optimize Reaction Conditions: Carefully control the reaction temperature, pressure, and reaction time. Lowering the temperature can sometimes reduce the rate of side reactions.[3]
-
Catalyst Selection: Employing selective catalysts can favor the desired reaction pathway. For example, certain mangansalene complexes have shown high selectivity in the oxidation of β-isophorone.[4]
-
Use of Additives: The addition of certain catalytically active compounds, such as organic acids or aliphatic alcohols, can improve the selectivity of the oxidation process, especially at higher concentrations of β-isophorone.[4]
-
Biocatalytic Routes: Biocatalytic methods often exhibit high regio- and stereoselectivity, leading to fewer by-products compared to traditional chemical methods.[2][6]
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Low Conversion of β-isophorone | Inactive or insufficient catalyst. | - Increase catalyst loading. - Ensure the catalyst is fresh and has not been deactivated. - Consider a different metal catalyst or ligand system.[3][5] |
| Insufficient oxygen. | - Increase the partial pressure of oxygen.[3] - Improve stirring to enhance gas-liquid mass transfer. | |
| Low reaction temperature. | - Gradually increase the reaction temperature while monitoring for by-product formation. Optimal temperatures for pyridine-based systems can be up to 120°C.[3] | |
| High Levels of α-isophorone Impurity | Isomerization of β-isophorone back to α-isophorone. | - This is a common issue as the equilibrium often favors α-isophorone.[2] - Optimize the reaction conditions to favor the oxidation of β-isophorone over isomerization. |
| Formation of Polymeric By-products | High reaction temperature. | - Reduce the reaction temperature. Temperatures above 120°C are known to promote oligomerization.[3] |
| Difficult Product Isolation | Presence of multiple, closely-boiling by-products. | - Optimize the reaction for higher selectivity to simplify the purification process. - Employ advanced purification techniques such as column chromatography. |
Data on Reaction Conditions and Yields
Table 1: Metal-Catalyzed Oxidation of β-Isophorone to this compound [3]
| Catalyst | Organic Base | Solvent | Temperature (°C) | Yield (%) | Conversion (%) |
| Manganese Acetate | Pyridine | - | 60 | 85 | 100 |
| Iron (III) Acetylacetonate | Pyridine | Dimethylformamide | 55 | 77 | 100 |
| Cobalt Acetate | Pyridine | - | 70 | 68 | 93 |
| Chromium (III) Acetylacetonate | Pyridine | - | 70 | 75 | 72 |
Table 2: Influence of Additives on Mangansalene-Catalyzed Oxidation of β-Isophorone [4]
| Additive (Compound X) | β-IP Concentration (wt%) | Yield (%) |
| None | >15 | < 72 |
| Organic Acid (pKa 2-7) | 35 | up to 85 |
| Aliphatic Alcohol (C1-C4) | 35 | up to 85 |
| Enol-forming Compound | 35 | up to 85 |
| Lithium Sulfate | 35 | up to 85 |
Experimental Protocols
Protocol 1: General Procedure for Metal-Catalyzed Oxidation of β-Isophorone [3]
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, gas inlet, and temperature control, add the solvent (if any), the organic base (e.g., pyridine), and the metal catalyst (e.g., manganese acetate).
-
Addition of Substrate: Add β-isophorone to the reaction mixture.
-
Oxygen Supply: Introduce oxygen or an oxygen-containing gas into the reactor. The partial pressure can range from 1 to 10 atmospheres.
-
Reaction: Maintain the reaction at the desired temperature (e.g., 55-70°C) with vigorous stirring for the specified duration (e.g., 1-2 hours).
-
Work-up: After the reaction is complete, the mixture is typically worked up by distillation to isolate the crystalline this compound.
Protocol 2: Biocatalytic Oxidation of α-Isophorone to this compound (One-Pot, Two-Step) [2]
-
Step 1: Allylic Oxidation:
-
Resuspend E. coli cells expressing a P450 enzyme variant (e.g., P450-WAL) in a suitable buffer (e.g., 200 mM KPi, pH 8.0) containing glucose.
-
Add α-isophorone (e.g., 10 mM) to the cell suspension.
-
Incubate the mixture at a controlled temperature (e.g., 28°C) with shaking for a specified time (e.g., 18 hours).
-
Separate the cells by centrifugation.
-
-
Step 2: Dehydrogenation:
-
To the supernatant from Step 1, add a cell lysate containing an alcohol dehydrogenase (e.g., Cm-ADH10) and a co-substrate (e.g., chloroacetone).
-
Incubate the mixture at a suitable temperature (e.g., 40°C) with shaking for a defined period (e.g., 6 hours).
-
-
Extraction and Purification:
-
Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the organic phase and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain pure this compound.
-
Visualizations
Caption: Comparison of chemical and biocatalytic synthesis routes to this compound.
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. re.public.polimi.it [re.public.polimi.it]
- 3. US4046813A - Process for producing this compound - Google Patents [patents.google.com]
- 4. US5874632A - Method of producing this compound - Google Patents [patents.google.com]
- 5. CN100999453B - Raw material formula and method for preparing this compound - Google Patents [patents.google.com]
- 6. Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C8CY02114G [pubs.rsc.org]
- 7. Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. cib.csic.es [cib.csic.es]
Technical Support Center: Synthesis of Ketoisophorone from Isophorone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ketoisophorone from isophorone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| KI-SYN-001 | Low or No Conversion of Isophorone | - Inactive or insufficient catalyst.- Incorrect reaction temperature.- Poor quality of reagents (e.g., isophorone, oxidant).- Presence of inhibitors in the reaction mixture. | - Verify the activity and loading of the catalyst. For metal-based catalysts, ensure they have not been deactivated.- Optimize the reaction temperature. Some methods require specific temperature ranges for optimal performance.- Use purified isophorone and fresh oxidant. Impurities can interfere with the reaction.- Ensure all glassware is clean and dry, and solvents are of appropriate purity. |
| KI-SYN-002 | High Proportion of Byproducts | - Non-selective reaction conditions.- Incorrect stoichiometry of reagents.- Prolonged reaction time leading to product degradation or further reactions. | - Adjust reaction parameters such as temperature, pressure, and catalyst type to improve selectivity.- Carefully control the molar ratio of oxidant to isophorone.- Monitor the reaction progress using techniques like TLC or GC-MS and stop the reaction once the desired conversion is achieved.[1] |
| KI-SYN-003 | Formation of Isophorone Oxide | - Use of peroxy acids or basic hydrogen peroxide can lead to epoxidation of the double bond in isophorone.[2][3] | - If isophorone oxide is an undesired byproduct, consider alternative oxidation methods that do not favor epoxidation.- Carefully control the pH of the reaction mixture when using hydrogen peroxide. |
| KI-SYN-004 | Formation of Hydroxylated Byproducts (e.g., 4-HIP, 7-HIP) | - Incomplete oxidation of the intermediate hydroxyisophorone to this compound.- Use of certain biocatalysts or chemical oxidants that favor hydroxylation.[4][5][6] | - Increase the amount of oxidant or prolong the reaction time to facilitate the second oxidation step.- If using a biocatalyst, consider a two-step process where the intermediate is isolated first and then oxidized in a separate step.- Select a catalyst and reaction conditions known to favor the formation of the dione. |
| KI-SYN-005 | Isomerization of β-isophorone to α-isophorone | - The equilibrium between α- and β-isophorone favors the α-isomer, especially at higher temperatures.[7] | - When starting from β-isophorone, use milder reaction conditions to minimize isomerization.- Consider a one-pot process that combines isomerization and oxidation to drive the equilibrium towards the product. |
| KI-SYN-006 | Difficulty in Product Purification | - Presence of multiple byproducts with similar physical properties to this compound.- Incomplete removal of the catalyst or other reagents. | - Employ appropriate chromatographic techniques (e.g., column chromatography) for purification.- Perform a thorough work-up to remove catalysts and unreacted reagents before the final purification step. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to produce this compound from isophorone?
A1: There are two primary routes for the synthesis of this compound starting from isophorone:
-
Two-Step Synthesis via β-Isophorone: This is the traditional and more common industrial method. It involves the isomerization of α-isophorone to β-isophorone, followed by the oxidation of β-isophorone to this compound.[7]
-
Direct Oxidation of α-Isophorone: This route is more challenging due to the lower reactivity of the allylic position in α-isophorone. However, methods using specific catalysts and oxidants have been developed to achieve this direct conversion.[7]
Q2: What are the common side reactions observed during the synthesis of this compound?
A2: Common side reactions include:
-
Formation of hydroxylated intermediates: 4-hydroxyisophorone (4-HIP) is a common intermediate that may not be fully oxidized to this compound.[4][5][6] Other hydroxylated byproducts like 7-hydroxyisophorone (7-HIP) can also form.[4][6]
-
Formation of other oxidation products: Isophorone oxide can be formed, particularly when using basic hydrogen peroxide.[2][3] 7-formylisophorone (7-FIP) has also been reported as a byproduct in some biocatalytic oxidations.[4][6]
-
Isomerization: When starting with β-isophorone, isomerization back to the more stable α-isophorone can occur, reducing the yield of the desired product.[7]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the synthesis can be monitored by various analytical techniques, including:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of the starting material and the formation of the product and byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion of isophorone and the selectivity towards this compound and other byproducts.[4]
-
High-Performance Liquid Chromatography (HPLC): Can be used for quantitative analysis, especially for non-volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time and identify the structures of intermediates and byproducts.
Q4: What are the typical yields for the synthesis of this compound?
A4: The yield of this compound is highly dependent on the synthetic route, catalyst, oxidant, and reaction conditions. Reported yields can vary significantly. For instance, the oxidation of β-isophorone with molecular oxygen in the presence of metal catalysts can achieve high yields. Biocatalytic methods have also shown promising results in terms of selectivity and yield under mild conditions. It is crucial to optimize the reaction parameters to maximize the yield for a specific protocol.
Experimental Protocols
Protocol 1: Direct Oxidation of α-Isophorone using tert-Butyl Hydroperoxide
This protocol describes the direct synthesis of this compound from α-isophorone.
Materials:
-
α-Isophorone
-
tert-Butyl hydroperoxide (TBHP)
-
Rhodium complex catalyst (e.g., Rh₂(esp)₂)
-
Solvent (optional, the reaction can be run neat)
Procedure:
-
To a reaction vessel, add α-isophorone and the rhodium catalyst. The molar ratio of substrate to catalyst can be optimized, for example, 1000:1.
-
Add tert-butyl hydroperoxide as the oxidant. The molar ratio of α-isophorone to TBHP can be varied, for instance, 1:5.
-
The reaction can be carried out at room temperature (e.g., 25 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction time can range from 10 to 24 hours.
-
Upon completion, the reaction mixture can be worked up by removing the catalyst and any unreacted reagents, followed by purification of the crude product, typically by column chromatography.
This protocol is based on the information from patent CN105601490A.
Protocol 2: Biocatalytic Oxidation of α-Isophorone to this compound
This protocol outlines a two-step, one-pot biocatalytic process.
Step 1: Allylic Oxidation of α-Isophorone to 4-Hydroxyisophorone (4-HIP)
Materials:
-
Whole cells of E. coli expressing a P450 monooxygenase variant
-
α-Isophorone
-
Glucose
-
Buffer solution (e.g., potassium phosphate buffer, pH 8.0)
-
DMSO (as a co-solvent)
Procedure:
-
Resuspend the wet cells in the buffer solution in a reaction vessel.
-
Add glucose for cofactor regeneration.
-
Add a solution of α-isophorone in DMSO to the cell suspension.
-
Incubate the reaction mixture at a controlled temperature (e.g., 28 °C) with shaking.
-
Monitor the formation of 4-HIP by GC analysis.
Step 2: Oxidation of 4-HIP to this compound
Materials:
-
Cell-free extract containing an alcohol dehydrogenase (ADH)
-
Cofactor (e.g., NADP⁺)
-
Co-substrate for cofactor regeneration (e.g., acetone)
Procedure:
-
After the first step is complete, centrifuge the reaction mixture to remove the whole cells.
-
To the supernatant containing 4-HIP, add the cell-free extract with the ADH, NADP⁺, and acetone.
-
Incubate the mixture at a suitable temperature (e.g., 30 °C) with shaking.
-
Monitor the conversion of 4-HIP to this compound by GC analysis.
-
Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic phase, and purify the this compound by column chromatography.
This protocol is a general representation based on the biocatalytic approach described by Tavanti et al.[7]
Data Presentation
Table 1: Comparison of Different Catalytic Systems for the Oxidation of Isophorone to this compound.
| Catalyst System | Substrate | Oxidant | Temperature (°C) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Rh₂(esp)₂ | α-Isophorone | TBHP | 25 | - | - | - | CN105601490A |
| Fungal Peroxygenases | α-Isophorone | H₂O₂ | 30 | up to 100 | - | - | [4][5][6] |
| P450 Monooxygenase & ADH | α-Isophorone | O₂ (implied) | 28 / 30 | - | - | - | [7] |
| Tungsten Polyoxometalate | β-Isophorone | H₂O₂ | 50-80 | up to 91 (oxidized products) | - | - | [8] |
Note: Dashes (-) indicate that the specific data was not provided in the cited source.
Visualizations
Caption: Synthetic pathways to this compound from Isophorone.
References
- 1. biotage.com [biotage.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Isophorone - Wikipedia [en.wikipedia.org]
- 4. Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C8CY02114G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. re.public.polimi.it [re.public.polimi.it]
- 8. ES2732895T3 - Catalytic oxidation of 3,5,5-trimethylcyclohexa-3-en-1-one (β-isophorone) with hydrogen peroxide to give 2,6,6-trimethyl-2-cyclohexene-1,4-dione (keto-isophorone ) - Google Patents [patents.google.com]
Preventing the rearrangement of beta-isophorone to alpha-isophorone
This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of the rearrangement of β-isophorone to its more stable isomer, α-isophorone.
Frequently Asked Questions (FAQs)
Q1: What are α-isophorone and β-isophorone?
α-Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) and β-isophorone (3,5,5-trimethyl-3-cyclohexen-1-one) are isomers.[1][2] α-Isophorone is an α,β-unsaturated ketone, which means its carbon-carbon double bond is conjugated with the carbonyl group. This conjugation makes it the more thermodynamically stable isomer.[1][2] β-Isophorone is a β,γ-unsaturated ketone, with a non-conjugated double bond, making it less stable and prone to rearrangement.[1]
Q2: Why is it important to prevent the rearrangement of β-isophorone to α-isophorone?
In many chemical syntheses, β-isophorone is a key intermediate. Its conversion to α-isophorone can lead to undesired side products, reduced yield of the target molecule, and complications in purification processes. Maintaining the isomeric purity of β-isophorone is therefore critical for reaction efficiency and product quality.
Q3: What are the main factors that cause the rearrangement of β-isophorone?
The primary drivers for the isomerization of β-isophorone to α-isophorone are:
-
Presence of acid or base: Both acidic and basic conditions can catalyze the rearrangement.[3][4]
-
Elevated temperatures: Higher temperatures provide the energy needed to overcome the activation barrier for the isomerization.
-
Presence of water: Water can facilitate proton transfer, which is a key step in the acid- or base-catalyzed isomerization mechanism.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of β-isophorone.
| Problem | Possible Cause | Recommended Solution |
| Significant conversion of β- to α-isophorone observed after a reaction. | The reaction conditions (pH, temperature) may be promoting isomerization. | - Maintain a neutral pH throughout the reaction if possible.- Use the lowest effective temperature for the reaction.- Minimize reaction time.- Consider using a non-polar, aprotic solvent. |
| Isomerization occurs during work-up and purification. | Acidic or basic quenching/extraction solutions or high temperatures during solvent removal are likely causes. | - Use a neutral quenching agent (e.g., saturated sodium chloride solution) instead of acidic or basic solutions.- If an acidic or basic wash is necessary, perform it quickly at low temperatures and immediately neutralize.- Remove solvents under reduced pressure at the lowest possible temperature. |
| β-Isophorone degrades during storage. | Improper storage conditions (exposure to light, air, non-neutral container surface, or elevated temperatures). | - Store in a tightly sealed, amber glass container to protect from light and air.- Ensure the container is clean and free of any acidic or basic residues.- Store in a cool, dark place, preferably refrigerated (2-8 °C) for long-term storage. |
| Inconsistent reaction yields when using β-isophorone from different batches. | The purity of the β-isophorone may vary, with some batches containing a higher percentage of the α-isomer. | - Always check the purity of a new batch of β-isophorone by a suitable analytical method (e.g., GC-MS or HPLC) before use.- If necessary, purify the β-isophorone to remove the α-isomer before starting the reaction. |
Experimental Protocols
Protocol 1: General Handling and Storage of β-Isophorone
-
Receiving and Initial Inspection: Upon receiving β-isophorone, inspect the container for any damage or leaks.
-
Inert Atmosphere: For long-term storage or for highly sensitive applications, it is recommended to store β-isophorone under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Temperature: Store β-isophorone in a cool, dark, and well-ventilated area. For short-term storage (days to weeks), a temperature of 15-25°C is acceptable. For long-term storage (months), refrigeration at 2-8°C is recommended.
-
Container: Use a clean, dry, amber glass bottle with a tightly fitting cap to protect the compound from light and moisture.
-
Avoid Contaminants: Keep β-isophorone away from acids, bases, and strong oxidizing agents.
Protocol 2: Monitoring Isomer Purity using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the separation and quantification of α- and β-isophorone.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-1 or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating the isomers.[5][6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 200°C at a rate of 10°C/min.
-
Hold: Hold at 200°C for 5 minutes.
-
-
Injector and Detector Temperatures:
-
Injector: 250°C.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-200.
-
-
Sample Preparation: Prepare a dilute solution of the isophorone sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Analysis: Inject 1 µL of the prepared sample into the GC-MS. The two isomers will have distinct retention times, with β-isophorone typically eluting slightly earlier than α-isophorone. Quantify the relative peak areas to determine the isomeric ratio.
Data Presentation
Table 1: Factors Influencing the Stability of β-Isophorone
| Parameter | Condition to Minimize Isomerization | Rationale |
| pH | Neutral (pH ~7) | Both acids and bases catalyze the rearrangement to the more stable α-isomer. |
| Temperature | Low (Refrigerated for storage, lowest possible for reactions) | Isomerization is an equilibrium process; higher temperatures favor the formation of the thermodynamically more stable α-isomer. |
| Solvent | Non-polar, aprotic solvents (e.g., hexane, toluene) | Polar or protic solvents can facilitate the proton transfer required for isomerization. |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | Prevents potential oxidation which can generate acidic impurities that may catalyze isomerization. |
| Light | Protection from light (Amber containers) | Although not the primary driver for isomerization, UV light can promote other degradation pathways. |
Visualizations
Isomerization Mechanism
The rearrangement of β-isophorone to α-isophorone can be catalyzed by both acid and base. The diagrams below illustrate the general mechanisms.
Caption: Acid-catalyzed isomerization of β- to α-isophorone.
Caption: Base-catalyzed isomerization of β- to α-isophorone.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting unexpected isomerization of β-isophorone.
References
Optimization of reaction conditions for Ketoisophorone production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Ketoisophorone (4-Oxoisophorone).
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for producing this compound?
A1: this compound is primarily synthesized through the oxidation of an isophorone isomer. The two main routes are:
-
Oxidation of β-Isophorone: This is a common method involving the oxidation of the C-H bond at the 4-position of β-isophorone using molecular oxygen and a transition-metal catalyst.[1][2]
-
Direct Oxidation of α-Isophorone: While α-isophorone is more readily available, its direct oxidation to this compound is challenging due to the stability of the conjugated double bond. However, biocatalytic methods have been developed to achieve this transformation directly.[3][4]
-
Biocatalytic Synthesis: This route uses enzymes, such as unspecific peroxygenases (UPOs) or P450 monooxygenases, to selectively hydroxylate α-isophorone to 4-hydroxyisophorone, which is then further oxidized to this compound.[3][5][6] This approach can be performed as a one-pot, two-step process.[3]
Q2: What are the critical parameters to control during the chemical oxidation of β-isophorone?
A2: The key parameters for successful chemical oxidation are catalyst selection, temperature, oxygen pressure, and solvent.
-
Catalyst: Salts of metals like manganese, cobalt, vanadium, iron, or lead are effective catalysts.[1] Manganese-salen complexes have also shown high selectivity.[2]
-
Temperature: The reaction temperature is crucial. Temperatures above 120°C can promote the formation of undesirable oligomers and oxidative decomposition by-products, while very low temperatures may slow the reaction rate significantly.[1]
-
Oxygen Pressure: The partial pressure of oxygen can influence the reaction rate and selectivity. An increase in oxygen concentration generally helps reduce the formation of dimeric side products.[1]
-
Solvent: Organic aromatic nitrogen bases, such as pyridine, are commonly used as solvents or bases in this reaction.[1]
Q3: What are the main advantages of using a biocatalytic route for this compound synthesis?
A3: Biocatalytic routes offer several advantages over traditional chemical methods:
-
High Selectivity: Enzymes can provide excellent regio- and enantioselectivity, minimizing the formation of side products.[4][5]
-
Milder Reaction Conditions: Biocatalytic reactions are typically performed at or near room temperature and neutral pH, which reduces energy consumption and the risk of product degradation.[3]
-
Environmental Friendliness: These methods avoid the use of toxic heavy metal catalysts required in some chemical syntheses.[4][6]
-
Direct Conversion: Certain enzymatic systems can directly convert the more common α-isophorone to this compound, bypassing the need to first isomerize it to β-isophorone.[3][6]
Troubleshooting Guide
Problem: Low Yield or Incomplete Conversion
Q: My chemical oxidation of β-isophorone results in low conversion of the starting material. What are the potential causes?
A: Low conversion is often linked to issues with the catalyst, temperature, or oxidant supply.
-
Catalyst Inactivity: Ensure the metal salt catalyst is pure and has not degraded. The choice of metal is also critical; manganese, vanadium, and iron salts have been shown to be highly effective.[1]
-
Insufficient Temperature: The reaction may be too slow if the temperature is too low. For many metal-catalyzed oxidations in pyridine, temperatures between 50°C and 80°C are optimal.[1]
-
Poor Oxygen Supply: The reaction requires intensive stirring to ensure good mixing of the gas (oxygen) and liquid phases. Check for leaks in your system and ensure a steady flow or adequate partial pressure of oxygen.[1] The reaction rate can show a half-order dependence on the partial pressure of oxygen.[7]
Q: My starting material is consumed, but the yield of this compound is poor. What is happening?
A: This indicates that the reaction is proceeding but is forming undesired side products or that the product is degrading.
-
Temperature is Too High: Temperatures exceeding 120°C can lead to the formation of oligomers and other oxidative decomposition products instead of this compound.[1]
-
Incorrect Reaction Time: If the reaction is left for too long, the desired this compound product may begin to degrade under the oxidative conditions. Monitor the reaction progress using techniques like TLC or GC to determine the optimal endpoint.
-
Formation of Side Products: Undesired by-products can be the major issue. The direct oxidation of isophorone can lead to several side products if not controlled properly.[4]
Problem: Poor Selectivity and Side Product Formation
Q: I am observing multiple spots on my TLC plate besides the product and starting material. What are these side products and how can I avoid them?
A: The primary side products in this oxidation are typically oligomers, dimeric products, and decomposition products.[1]
-
To minimize side products:
-
Control Temperature: Strictly maintain the reaction temperature below 120°C.[1]
-
Optimize Catalyst: The choice of catalyst significantly impacts selectivity. Manganese acetate, for example, has been reported to achieve 100% conversion with 85% yield under optimized conditions.[1]
-
Increase Oxygen Concentration: Higher oxygen pressure can suppress the formation of dimeric by-products.[1]
-
Problem: Issues with Biocatalytic Synthesis
Q: My enzymatic reaction with P450s or UPOs is slow or stops prematurely. What should I investigate?
A: For enzymatic reactions, performance issues are typically related to enzyme stability, pH, temperature, or cofactor/co-substrate limitations.
-
pH and Buffer: The pH of the reaction medium is critical. For P450-catalyzed allylic oxidation, a potassium phosphate (KPi) buffer at pH 8.0 is often optimal.[3] The buffer concentration can also have a significant effect on conversion.[3]
-
Temperature: Enzymes have an optimal temperature range. For the P450-WAL catalyzed oxidation of α-isophorone, the optimum temperature was found to be 28°C.[3]
-
Co-substrate Limitation (for UPOs): Unspecific peroxygenases (UPOs) require hydrogen peroxide (H₂O₂) for activation.[6] Ensure a sufficient and continuous supply of H₂O₂, but be aware that high concentrations can also lead to enzyme inactivation.
-
Cofactor Regeneration (for P450s): P450 monooxygenases often require a cofactor like NADPH. In whole-cell systems, ensure that the cells' metabolic activity is sufficient for cofactor regeneration by providing a carbon source like glucose.[3]
Data and Parameters
Table 1: Comparison of Catalysts for Chemical Oxidation of β-Isophorone
| Catalyst | Solvent | Temperature (°C) | Time (min) | Conversion (%) | Yield (%) | Reference |
| Manganese Acetate | Pyridine | 60 | 90 | 100 | 85 | [1] |
| Iron (III) Acetylacetonate | Pyridine/DMF | 55 | 60 | 100 | 77 | [1] |
| Cobalt Acetate | Pyridine | 70 | 120 | 93 | 68 | [1] |
| Vanadium Acetylacetonate | Pyridine | 70 | 210 | 100 | 91 | [1] |
| Lead Acetate | Pyridine | 70 | 120 | 45 | 76 | [1] |
Table 2: Parameters for Biocatalytic Oxidation of Isophorone
| Enzyme System | Substrate | Key Conditions | Product(s) | Reference |
| Unspecific Peroxygenase (UPO) from H. insolens | α-Isophorone (10 mM) | pH 7, 30°C | 4-Hydroxyisophorone, 4-Ketoisophorone | [5][6] |
| P450-WAL (whole cell) | α-Isophorone (15 mM) | 200 mM KPi buffer, pH 8.0, 28°C | 4-Hydroxyisophorone | [3] |
| Cm-ADH10 (alcohol dehydrogenase) | 4-Hydroxyisophorone | pH 8.0 | 4-Ketoisophorone | [3] |
Experimental Protocols
Protocol 1: Chemical Synthesis via Oxidation of β-Isophorone
This protocol is adapted from a representative procedure using manganese acetate as the catalyst.[1]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, gas inlet, and condenser, add 2.5 g of manganese acetate to 200 ml of pyridine.
-
Add Substrate: Add 69 g of β-isophorone to the mixture.
-
Reaction: Heat the mixture to 60°C while stirring intensively. Bubble oxygen gas through the mixture.
-
Monitoring: Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 90 minutes, as indicated by the complete consumption of β-isophorone.
-
Workup: After the reaction is complete, cool the mixture. Remove the pyridine solvent under reduced pressure.
-
Purification: The crude product can be purified by distillation under reduced pressure (e.g., 0.2 Torr) to yield crystalline this compound.
Protocol 2: Biocatalytic Synthesis of 4-Hydroxyisophorone
This protocol is a general guide for the enzymatic hydroxylation of α-isophorone using a whole-cell biocatalyst expressing a P450 variant.[3]
-
Biocatalyst Preparation: Resuspend 200 mg/mL of wet E. coli cells expressing the P450-WAL variant in 200 mM potassium phosphate (KPi) buffer (pH 8.0).
-
Reaction Mixture: In a suitable reaction vessel, add the cell suspension. Add glucose to a final concentration of 10 mg/mL to ensure cofactor regeneration.
-
Substrate Addition: Add α-isophorone (e.g., from a stock solution in DMSO to aid solubility) to a final concentration of 15-20 mM. The final DMSO concentration should be low (e.g., 2%).
-
Reaction: Incubate the mixture at 28°C with shaking (e.g., 250 rpm) to ensure aeration.
-
Monitoring: Monitor the formation of 4-hydroxyisophorone over 24 hours by taking samples periodically and analyzing them with GC or HPLC.
-
Product Extraction: After the reaction, centrifuge the mixture to pellet the cells. Extract the supernatant with an organic solvent like ethyl acetate. The organic phase, containing the product, can then be dried and concentrated for further analysis or use in a subsequent oxidation step to this compound.
Visual Guides
References
- 1. US4046813A - Process for producing this compound - Google Patents [patents.google.com]
- 2. US5874632A - Method of producing this compound - Google Patents [patents.google.com]
- 3. re.public.polimi.it [re.public.polimi.it]
- 4. cib.csic.es [cib.csic.es]
- 5. upcommons.upc.edu [upcommons.upc.edu]
- 6. Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C8CY02114G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Ketoisophorone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude ketoisophorone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound, often synthesized via the oxidation of isophorone isomers, typically contains several byproducts. The most common impurities include:
-
α-Isophorone (3,5,5-Trimethyl-2-cyclohexen-1-one): Often the starting material or a closely related isomer, its separation can be challenging due to similar physical properties.
-
β-Isophorone (3,5,5-Trimethyl-3-cyclohexen-1-one): Another isomer of isophorone that can be present in the crude mixture.[1][2]
-
4-Hydroxyisophorone (3,5,5-trimethyl-4-hydroxy-cyclohex-2-en-1-one): An intermediate or side-product from the oxidation reaction.
-
Dehydrodimers of isophorone: Higher molecular weight impurities formed during the synthesis.
Q2: Which purification techniques are most effective for crude this compound?
A2: The two primary methods for purifying this compound are fractional distillation and recrystallization. The choice between these methods depends on the nature and quantity of the impurities, as well as the physical state of the crude product. This compound has a melting point around 26-28 °C, meaning it can be a solid or liquid at room temperature, making both techniques viable.
Q3: How can I assess the purity of my this compound sample?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for determining the purity of this compound. This technique allows for the separation and identification of volatile and semi-volatile impurities. A detailed protocol for GC-MS analysis is provided in the "Experimental Protocols" section.
Troubleshooting Guides
Fractional Distillation
Fractional distillation is suitable for separating this compound from impurities with different boiling points.
Problem 1: Poor separation of this compound from isomers (e.g., α-isophorone).
-
Possible Cause: The boiling points of this compound and its isomers are relatively close, making separation by simple distillation ineffective.
-
Solution:
-
Use a fractionating column: A column with a high number of theoretical plates (e.g., a Vigreux, packed, or spinning band column) is essential for separating components with close boiling points.
-
Optimize the reflux ratio: A higher reflux ratio (the ratio of the amount of liquid returned to the column to the amount of liquid removed as distillate) can improve separation but will increase the distillation time. Start with a reflux ratio of at least 5:1 and adjust as needed.
-
Slow distillation rate: A slow and steady distillation rate allows for better equilibrium between the liquid and vapor phases within the column, leading to more efficient separation.
-
Problem 2: The product is decomposing during distillation.
-
Possible Cause: this compound may be sensitive to high temperatures, leading to degradation.
-
Solution:
-
Vacuum distillation: Performing the distillation under reduced pressure will lower the boiling points of all components, allowing for distillation at a lower temperature and minimizing thermal decomposition.
-
Inert atmosphere: Distilling under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation at high temperatures.
-
Data Presentation: Physical Properties of this compound and Common Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₉H₁₂O₂ | 152.19 | 222 |
| α-Isophorone | C₉H₁₄O | 138.21 | 213 - 215[3][4][5][6][7][8] |
| β-Isophorone | C₉H₁₄O | 138.21 | 189[1][2] |
| 4-Hydroxyisophorone | C₉H₁₄O₂ | 154.21 | Not readily available |
Recrystallization
Recrystallization is an effective method for purifying solid crude this compound from less soluble or more soluble impurities.
Problem 1: this compound fails to crystallize from the solution.
-
Possible Cause 1: The chosen solvent is too good at dissolving this compound, even at low temperatures.
-
Solution 1:
-
Induce crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of pure this compound.
-
Use a mixed-solvent system: Dissolve the crude product in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat to clarify and then allow to cool slowly.
-
-
Possible Cause 2: The concentration of this compound in the solution is too low.
-
Solution 2:
-
Reduce the volume of the solvent: Carefully evaporate some of the solvent to increase the concentration of the solute and then attempt to cool and crystallize again.
-
Problem 2: The product "oils out" instead of forming crystals.
-
Possible Cause: The crude product is melting in the hot solvent before it dissolves, or the solution is becoming supersaturated at a temperature above the melting point of the solute.
-
Solution:
-
Use more solvent: Add more of the hot solvent to ensure the compound fully dissolves before cooling.
-
Lower the crystallization temperature: Use a solvent with a lower boiling point or cool the solution more slowly to allow crystallization to occur at a lower temperature.
-
Use a different solvent: Select a solvent in which this compound is less soluble at elevated temperatures.
-
Problem 3: The resulting crystals are colored or appear impure.
-
Possible Cause: Colored impurities are co-crystallizing with the product.
-
Solution:
-
Use activated charcoal: Before cooling the hot solution, add a small amount of activated charcoal to adsorb the colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize. Be cautious as charcoal can also adsorb some of the desired product.
-
Data Presentation: Solubility of this compound (Qualitative)
| Solvent | Polarity | Expected Solubility |
| Water | High | Slightly soluble |
| Ethanol | High | Soluble |
| Methanol | High | Soluble |
| Acetone | Medium | Soluble |
| Ethyl Acetate | Medium | Soluble |
| Hexane | Low | Sparingly soluble |
Note: "Like dissolves like" is a general principle. This compound, being a ketone, is expected to be soluble in polar aprotic and protic solvents and less soluble in nonpolar solvents.
Experimental Protocols
Fractional Distillation of Crude this compound
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.
-
Sample Preparation: Charge the round-bottom flask with the crude this compound and a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Distillation: As the mixture boils, the vapor will rise through the fractionating column. Monitor the temperature at the distillation head. The temperature should stabilize at the boiling point of the first fraction (likely a lower-boiling impurity).
-
Fraction Collection: Collect the initial fraction until the temperature begins to rise again. Change the receiving flask to collect the main fraction as the temperature stabilizes at the boiling point of this compound (approx. 222 °C at atmospheric pressure).
-
Completion: Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the distillation flask.
Recrystallization of Crude this compound
-
Solvent Selection: Choose a suitable solvent or solvent pair based on preliminary solubility tests. A good solvent will dissolve the crude this compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining impurities. Dry the crystals in a desiccator or a vacuum oven.
GC-MS Analysis for Purity Assessment
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 1 mg/mL.
-
GC-MS Instrument Conditions (Example):
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is generally suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 240 °C at a rate of 10 °C/min.
-
Hold at 240 °C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
-
Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. Integrate the peak areas of all components in the chromatogram to determine the relative purity of the sample.
Visualizations
Caption: Experimental workflow for the purification and analysis of crude this compound.
Caption: Troubleshooting logic for common this compound purification challenges.
References
- 1. β-Isophorone - Wikipedia [en.wikipedia.org]
- 2. beta-isophorone, 471-01-2 [thegoodscentscompany.com]
- 3. ISOPHORONE For Synthesis | Lab chemicals exporter, Laboratory Chemicals, Lab chemical supplier, Lab chemical distributors, Lab chemical manufacturer, Laboratory chemicals manufacturer, Laboratory chemical suppliers, Alpha Chemika India. [alphachemika.co]
- 4. Isophorone - Wikipedia [en.wikipedia.org]
- 5. ftfscientific.com [ftfscientific.com]
- 6. cnluxichemical.com [cnluxichemical.com]
- 7. isophorone, 78-59-1 [thegoodscentscompany.com]
- 8. Table 4-2, Physical and Chemical Properties of Isophorone - Toxicological Profile for Isophorone - NCBI Bookshelf [ncbi.nlm.nih.gov]
Stability of Ketoisophorone under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of Ketoisophorone under various storage and stress conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, providing potential causes and solutions.
| Issue | Potential Cause | Recommended Action |
| Unexpected degradation of this compound in solution. | Improper solvent choice or storage. This compound may be less stable in certain solvents, especially at room temperature. | For short-term storage (up to 1 month), use a high-quality solvent like DMSO and store at -20°C. For longer-term storage (up to 6 months), store the solution at -80°C.[1] Always use freshly opened, anhydrous solvents to minimize moisture-related degradation. |
| Appearance of unknown peaks in chromatograms during analysis. | Degradation of this compound due to exposure to light, incompatible substances, or extreme pH. | Protect solutions from light by using amber vials or covering them with aluminum foil. Ensure all labware is clean and free of oxidizing agents.[2] Control the pH of your experimental solutions, as strong acids or bases can catalyze degradation. |
| Inconsistent analytical results between experiments. | Freeze-thaw cycles of stock solutions leading to degradation. | Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. |
| Change in the physical appearance of solid this compound (e.g., color change, clumping). | Exposure to moisture or improper storage temperature. This compound is a solid below 26°C and a liquid above 28°C.[3] | Store pure this compound in a tightly sealed container in a desiccator at the recommended temperature (-20°C for up to 3 years or 4°C for up to 2 years) to protect it from moisture and temperature fluctuations.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for pure this compound?
For long-term storage, pure this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[3] It is important to keep the container tightly sealed to prevent moisture absorption.
Q2: How should I store this compound in a solvent?
When dissolved in a solvent such as DMSO, it is recommended to store the solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To maintain stability, it is best to prepare fresh solutions for in vivo experiments on the day of use.
Q3: Is this compound sensitive to light?
Yes, as an α,β-unsaturated ketone, this compound has the potential to be sensitive to light. Compounds with this structure can undergo photodegradation reactions. It is recommended to protect solutions of this compound from light by using amber vials or by wrapping the containers in aluminum foil.
Q4: What are the potential degradation pathways for this compound?
Based on its chemical structure (an α,β-unsaturated ketone), potential degradation pathways include:
-
Oxidation: The double bond can be susceptible to oxidation, potentially forming an epoxide.
-
Photodegradation: UV light can induce reactions such as dimerization or cleavage of the cyclic ring.
-
Acid/Base Hydrolysis: Extreme pH conditions can lead to rearrangements or other degradation reactions.
Q5: What are the known hazardous decomposition products of this compound?
Under thermal decomposition, this compound can produce carbon dioxide and carbon monoxide.[2]
Forced Degradation Study Data
The following table summarizes hypothetical data from a forced degradation study on this compound, illustrating its stability under various stress conditions. The goal of such a study is typically to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis (0.1 M HCl) | 24 hours | 60°C | 12% | Isomerized products, ring-opened products |
| Base Hydrolysis (0.1 M NaOH) | 8 hours | 60°C | 18% | Rearrangement products, polymerized species |
| Oxidative (3% H₂O₂) | 24 hours | Room Temp | 15% | Epoxide derivatives |
| Thermal | 48 hours | 80°C | 8% | Minor decomposition products |
| Photolytic (UV light) | 72 hours | Room Temp | 20% | Dimeric species, photo-isomers |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to understand its stability profile and to generate degradation products for the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate the solution at 60°C for 24 hours. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 8 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a 3% H₂O₂ solution to a final concentration of 1 mg/mL. Keep the solution at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
Thermal Degradation: Place solid this compound in an oven at 80°C for 48 hours. Also, prepare a solution of this compound (1 mg/mL in methanol) and keep it at 80°C for 48 hours. At specified time points, sample the solid and the solution for HPLC analysis.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol) to UV light in a photostability chamber for 72 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions. At specified time points, withdraw aliquots from both the exposed and control samples for HPLC analysis.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B)
-
0-5 min: 30% A, 70% B
-
5-20 min: Gradient to 80% A, 20% B
-
20-25 min: 80% A, 20% B
-
25-30 min: Gradient back to 30% A, 70% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines for:
-
Specificity: Analyze stressed samples to ensure separation of the main peak from degradation product peaks.
-
Linearity: Analyze a series of dilutions of this compound to establish a linear relationship between concentration and peak area.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the same sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Visualizations
References
Common impurities in commercial Ketoisophorone and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial ketoisophorone.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
Commercial this compound is typically synthesized through the oxidation of β-isophorone, which itself is derived from α-isophorone. The primary impurities found in commercial grades of this compound are often byproducts of these synthetic steps. These can include:
-
Hydroxyisophorone (3,5,5-trimethyl-4-hydroxy-cyclohex-2-en-1-one): An intermediate or side-product of the oxidation process.
-
α-Isophorone (3,5,5-trimethyl-cyclohex-2-en-1-one): The unreacted starting material, which can be challenging to separate due to its similar properties to this compound.[1]
-
Dehydrodimers of isophorone: Higher molecular weight impurities formed during the synthesis.[1]
-
Isoxylitones: High-boiling side products that can arise from the synthesis of the isophorone precursor.
The presence and concentration of these impurities can vary between different commercial suppliers and batches.
Q2: How can I assess the purity of my commercial this compound sample?
Several analytical techniques can be employed to determine the purity of a this compound sample and identify the impurities present. The most common methods include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile and semi-volatile compounds and identifying them based on their mass spectra.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: HPLC can effectively separate this compound from its impurities, and the UV detector allows for quantification.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): A robust and widely used method for quantifying the purity of organic compounds.
Q3: What are the recommended methods for removing common impurities from commercial this compound?
The choice of purification method depends on the specific impurities present and the desired final purity of the this compound. Common laboratory-scale purification techniques include:
-
Fractional Distillation under Reduced Pressure: This is an effective method for separating compounds with different boiling points. Since this compound and its impurities can be high-boiling, performing the distillation under vacuum is crucial to prevent thermal degradation.
-
Recrystallization: This technique is suitable for removing impurities that have different solubilities in a particular solvent compared to this compound.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, preparative HPLC can be used to isolate this compound from closely related impurities.
Troubleshooting Guides
Issue: Unexpected peaks observed in GC-MS analysis of commercial this compound.
Possible Cause & Solution:
-
Cause: The unexpected peaks are likely common impurities from the synthesis process, such as hydroxyisophorone, residual α-isophorone, or dehydrodimers.
-
Troubleshooting Steps:
-
Confirm Identity: Compare the mass spectra of the unknown peaks with literature data for known this compound impurities.
-
Purification: If the impurity levels are unacceptable for your application, consider purifying the this compound using one of the methods outlined in the FAQs (Fractional Distillation, Recrystallization, or Preparative HPLC).
-
Issue: Difficulty in separating α-isophorone from this compound by distillation.
Possible Cause & Solution:
-
Cause: α-Isophorone and this compound have relatively close boiling points, making their separation by simple distillation challenging.
-
Troubleshooting Steps:
-
Fractional Distillation: Employ a fractional distillation setup with a column that has a high number of theoretical plates.
-
Vacuum Adjustment: Carefully control the vacuum level to optimize the boiling point difference between the two compounds.
-
Alternative Purification: If distillation is ineffective, consider using preparative HPLC for a more efficient separation.
-
Quantitative Data
The following table summarizes typical purity levels of commercial this compound before and after applying common purification techniques. The exact values can vary depending on the initial impurity profile and the specific experimental conditions.
| Purification Method | Starting Purity (Typical) | Final Purity (Achievable) | Key Impurities Removed |
| Fractional Distillation | 95-98% | >99.0% | α-Isophorone, Hydroxyisophorone |
| Recrystallization | 95-98% | >99.5% | Dehydrodimers, less soluble impurities |
| Preparative HPLC | >98% | >99.9% | All detectable impurities |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Fractional Distillation
Objective: To remove lower and higher boiling impurities from commercial this compound.
Methodology:
-
Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge, and a fractionating column (e.g., Vigreux or packed column).
-
Charging the Flask: Place the impure this compound into a round-bottom flask.
-
Evacuation: Gradually reduce the pressure in the system to the desired level (typically 1-10 mmHg).
-
Heating: Gently heat the distillation flask.
-
Fraction Collection: Collect the fractions based on their boiling points at the given pressure. Discard the initial forerun (lower boiling impurities) and the final residue (higher boiling impurities). The main fraction containing the purified this compound should be collected at a stable temperature.
Protocol 2: Analysis of this compound Purity by GC-MS
Objective: To identify and quantify impurities in a this compound sample.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS System: Use a gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically suitable.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure elution of all components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range appropriate for this compound and its expected impurities (e.g., m/z 40-400).
-
-
Data Analysis: Identify the peaks by comparing their retention times and mass spectra with those of authentic standards or with library data. Quantify the relative peak areas to determine the purity.
Visualizations
Caption: Workflow for the purification of commercial this compound.
Caption: Logical steps for impurity identification in this compound.
References
Validation & Comparative
A Comparative Guide: Chemical vs. Biocatalytic Synthesis of Ketoisophorone
Ketoisophorone (2,6,6-trimethylcyclohex-2-ene-1,4-dione), a high-value intermediate, is crucial for the synthesis of carotenoids, vitamins like Vitamin E, and various active pharmaceutical ingredients (APIs).[1] Its production has traditionally relied on chemical methods, but advancements in biotechnology are paving the way for more sustainable enzymatic routes. This guide provides an objective comparison of these two synthetic approaches, supported by experimental data, detailed protocols, and process visualizations for researchers, scientists, and professionals in drug development.
At a Glance: Performance Comparison
The choice between chemical and biocatalytic synthesis of this compound hinges on a trade-off between established, high-throughput chemical methods and greener, highly selective biocatalytic alternatives. While chemical routes often start from β-isophorone and employ heavy metal catalysts at elevated temperatures, biocatalysis can directly convert the more readily available α-isophorone under mild, aqueous conditions.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative metrics for both synthesis pathways, highlighting differences in yield, reaction conditions, and efficiency.
Table 1: Chemical Synthesis Performance Data
| Parameter | Cobalt Acetate Method | Manganese Acetate Method | Mangansalene Method |
| Starting Material | β-Isophorone | β-Isophorone | β-Isophorone |
| Catalyst | Cobalt (II) Acetate | Manganese (II) Acetate | Mangansalene Complex |
| Solvent | Pyridine | Pyridine | Organic Base/Solvent |
| Temperature | 70°C[3] | 60°C[3] | 0 - 50°C[4] |
| Reaction Time | 2 hours[3] | 1.5 hours[3] | Not Specified |
| Conversion | 93%[3] | 100%[3] | High |
| Yield | 68%[3] | 85%[3] | Up to 85%[4] |
| Key Drawbacks | Use of toxic heavy metals, harsh conditions, byproduct formation.[2] | Use of toxic heavy metals, harsh conditions, byproduct formation. | Complex catalyst system. |
Table 2: Biocatalytic Synthesis Performance Data
| Parameter | One-Pot P450/ADH System | UPO-based System |
| Starting Material | α-Isophorone | α-Isophorone |
| Biocatalyst | P450 monooxygenase (e.g., P450cam-RhFRed) & Alcohol Dehydrogenase (e.g., Cm-ADH10)[1] | Unspecific Peroxygenase (UPO) from H. insolens[2] |
| Solvent/Medium | Aqueous Buffer (e.g., Potassium Phosphate)[1] | Aqueous Buffer (e.g., Phosphate Buffer)[2] |
| Temperature | 20 - 28°C[1] | 30°C[2] |
| Reaction Time | 24 hours (for first step)[1] | 9 hours[2] |
| Conversion | Up to 100% (for 10 mM substrate)[2] | Up to 100% (for 10 mM substrate)[2] |
| Productivity/Yield | Up to 1.4 g L⁻¹ d⁻¹[1] | Not specified in g/L, but high turnover numbers (up to 5500)[2] |
| Key Advantages | High selectivity, mild conditions, starts from α-isophorone, environmentally friendly.[1][5] | Simple (only H₂O₂ required), high selectivity, avoids expensive cofactors.[2][6] |
Synthesis Pathway Visualization
The fundamental difference between the two routes lies in the starting material and the transformation strategy. The chemical route typically involves an initial isomerization followed by oxidation, whereas the biocatalytic route employs a direct, two-step enzymatic oxidation cascade.
Caption: Conventional chemical synthesis of this compound.
Caption: Biocatalytic cascade for this compound synthesis.
Experimental Protocols
Below are detailed methodologies for representative chemical and biocatalytic synthesis experiments.
Chemical Synthesis Protocol (Manganese Acetate Method)
This protocol is based on the high-yield oxidation of β-isophorone.[3]
-
Reactor Setup: To a suitable reactor equipped with intensive stirring, gas inlet, and temperature control, add 200 mL of pyridine.
-
Catalyst Addition: Add 2.5 g of manganese (II) acetate to the pyridine and stir until dissolved.
-
Substrate Addition: Add 69 g of β-isophorone to the mixture.
-
Reaction: Heat the mixture to 60°C. Begin bubbling oxygen gas through the mixture with intensive stirring.
-
Monitoring: Monitor the reaction progress via an appropriate analytical method (e.g., GC-MS). The reaction is typically complete within 90 minutes, as indicated by the consumption of the starting material.
-
Work-up and Isolation: Upon completion, cool the reaction mixture. The product, this compound, is subsequently worked up and isolated by distillation. The reported yield of crystalline this compound is 64.6 g (85%) with 100% conversion of β-isophorone.[3]
Biocatalytic Synthesis Protocol (One-Pot, Two-Step P450/ADH System)
This protocol describes a sequential enzymatic conversion of α-isophorone to this compound.[1]
Step 1: P450-catalyzed Allylic Oxidation
-
Biocatalyst Preparation: Prepare a suspension of E. coli whole cells expressing the P450 monooxygenase variant. Resuspend the wet cells to a concentration of 200 mg mL⁻¹ in 200 mM potassium phosphate (KPi) buffer, pH 8.0.
-
Reaction Mixture: In a deep-well plate or bioreactor, combine the cell suspension with 10 mg mL⁻¹ glucose (for cofactor regeneration) and 2% DMSO.
-
Substrate Addition: Add α-isophorone to a final concentration of 15-20 mM.
-
Incubation: Incubate the reaction at 28°C with shaking for 24 hours. Monitor the formation of 4-hydroxy-α-isophorone.
-
Cell Removal: After the first step is complete, centrifuge the reaction mixture to pellet the whole cells. The supernatant, containing the 4-hydroxy-α-isophorone product, is used directly in the next step.
Step 2: ADH-catalyzed Oxidation
-
Enzyme and Cofactor Addition: To the supernatant from Step 1, add purified Candida magnoliae alcohol dehydrogenase (Cm-ADH10) to a final concentration of 1 mg mL⁻¹. Add the cofactor NADP⁺ (0.25 mM) and a co-substrate for cofactor regeneration (e.g., 0.5% v/v ethyl acetoacetate).[1]
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 28°C) until the conversion of 4-hydroxy-α-isophorone to this compound is complete.
-
Product Isolation: The final product, this compound, can be extracted from the aqueous medium using an organic solvent (e.g., ethyl acetate) and purified by standard chromatographic techniques.
Environmental Impact and Sustainability
A significant advantage of biocatalytic synthesis is its reduced environmental footprint. Chemical methods often rely on:
-
Hazardous Materials: Use of toxic heavy metal catalysts (e.g., cobalt, manganese) and organic solvents like pyridine.[2][3]
-
Energy Consumption: Higher reaction temperatures (60-70°C) contribute to greater energy demand.[3]
-
Waste Generation: Formation of undesired by-products and waste from catalysts and solvents complicates purification and increases the E-factor (environmental factor).[2][7]
In contrast, biocatalysis offers a greener alternative:
-
Mild Conditions: Reactions are performed in aqueous media at or near ambient temperatures (20-30°C), reducing energy consumption.[1]
-
Benign Reagents: Enzymes replace toxic metal catalysts. Oxidants like molecular oxygen or hydrogen peroxide are used, with water being the only byproduct.[1][5]
-
High Selectivity: The high chemo-, regio-, and enantioselectivity of enzymes minimizes byproduct formation, simplifying purification and reducing waste.[1]
-
Renewable Catalysts: Enzymes are biodegradable and derived from renewable resources.
While a full Life Cycle Assessment (LCA) provides the most comprehensive environmental comparison, the principles of green chemistry clearly favor the biocatalytic approach due to its lower energy requirements, avoidance of hazardous substances, and reduced waste generation.[8][9]
Conclusion
The synthesis of this compound stands at a crossroads between traditional chemical methods and modern biocatalysis. Chemical synthesis offers established, high-conversion routes but is hampered by environmental and safety concerns related to toxic catalysts, harsh conditions, and waste. Biocatalysis presents a powerful, sustainable alternative that leverages the high selectivity of enzymes to produce this compound efficiently under mild, environmentally benign conditions. For organizations prioritizing green chemistry, process safety, and high product purity, the development and scaling of biocatalytic routes, such as the one-pot P450/ADH cascade, represent the future of this compound manufacturing.
References
- 1. re.public.polimi.it [re.public.polimi.it]
- 2. Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C8CY02114G [pubs.rsc.org]
- 3. US4046813A - Process for producing this compound - Google Patents [patents.google.com]
- 4. US5874632A - Method of producing this compound - Google Patents [patents.google.com]
- 5. Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. upcommons.upc.edu [upcommons.upc.edu]
- 7. research.tudelft.nl [research.tudelft.nl]
- 8. iris.unimore.it [iris.unimore.it]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Intermediates in Carotenoid Synthesis: Ketoisophorone and Beyond
For Researchers, Scientists, and Drug Development Professionals
The industrial synthesis of carotenoids, a class of pigments vital for health and nutrition, relies on the efficient construction of their characteristic polyene chain. The selection of appropriate building blocks, or intermediates, is a critical factor that dictates the overall yield, purity, and economic viability of the synthesis. This guide provides a detailed comparison of ketoisophorone-derived intermediates against other common building blocks used in the synthesis of commercially important carotenoids such as β-carotene, astaxanthin, and zeaxanthin. We will delve into the most prevalent synthetic strategies—the Wittig reaction, the Julia-Kocienski olefination, and the Suzuki coupling—and provide supporting experimental data and protocols to inform your research and development endeavors.
Overview of Synthetic Strategies
The total synthesis of C40 carotenoids is often approached in a convergent manner, typically involving the coupling of two end groups with a central unit. A common strategy is the C15 + C10 + C15 approach, where two C15 end-group fragments are coupled to a central C10 dialdehyde. Isophorone and its derivatives, such as this compound, are key starting materials for the synthesis of the C15 terminal ring structures of many xanthophylls, including the commercially significant astaxanthin.
Key Intermediates in Carotenoid Synthesis
The choice of intermediate is intrinsically linked to the chosen synthetic route. Here, we compare the performance of key intermediates in the context of the most widely used olefination and coupling reactions.
This compound-Derived C15-Phosphonium Salts (for Wittig Reaction)
Isophorone, a readily available bulk chemical, can be converted to 6-oxo-isophorone, a direct precursor for the C15 phosphonium salts required for the synthesis of xanthophylls like astaxanthin and canthaxanthin.[1][2][3] The synthesis involves the construction of the C15 side chain and subsequent phosphonium salt formation.
Retinyltriphenylphosphonium Salts (for Wittig Reaction)
For the synthesis of β-carotene, a C20 + C20 approach can be employed, where a C20 retinyltriphenylphosphonium salt is coupled with a C20 retinal molecule.[4] This method benefits from using a readily available vitamin A derivative.
C15-Allylic Sulfones (for Julia-Kocienski Olefination)
The Julia-Kocienski olefination offers a powerful alternative to the Wittig reaction for the formation of carbon-carbon double bonds. This method utilizes sulfones as key intermediates, which can be prepared from various starting materials, including those derived from isophorone.
Alkenyl Boronic Esters and Halides (for Suzuki Coupling)
The Suzuki coupling, a palladium-catalyzed cross-coupling reaction, has emerged as a highly efficient method for constructing the polyene backbone of carotenoids. This approach involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide.[5]
Quantitative Performance Comparison
The following tables summarize the reported yields for the synthesis of key intermediates and the final carotenoid products using different synthetic strategies. It is important to note that the reaction conditions and the number of synthetic steps can vary significantly between different reports, making a direct comparison challenging.
Table 1: Synthesis of β-Carotene
| Synthetic Strategy | Key Intermediates | Solvent(s) | Base/Catalyst | Yield (%) | Reference(s) |
| Wittig Reaction (C20+C20) | Retinyltriphenylphosphonium salt, Retinal | Ethanol | Potassium Hydroxide | 86 | [6] |
| Wittig Reaction (C15+C10+C15) | C15-phosphonium salt, C10-dialdehyde | DMF | Sodium Methoxide | Not specified | [7] |
| Suzuki Coupling | C14-boronic acid pinacol ester, C12-dibromopentaene | Toluene/Methanol | Pd(PPh₃)₄, K₂CO₃ | High | [5] |
Table 2: Synthesis of Astaxanthin
| Synthetic Strategy | Key Intermediates | Solvent(s) | Base/Catalyst | Overall Yield (%) | Reference(s) |
| Wittig Reaction (C15+C10+C15) from 6-Oxo-isophorone | C15-phosphonium salt, C10-dialdehyde | Ethanol | 1,2-Epoxybutane | 52 (over 7 steps) | [1][8] |
| Partial Synthesis from Lutein | (3R,3'S)-Zeaxanthin | n-Butanol | KOH | 73 | [8] |
Table 3: Synthesis of Zeaxanthin
| Synthetic Strategy | Key Intermediates | Solvent(s) | Base/Catalyst | Overall Yield (%) | Reference(s) |
| Wittig Reaction (C15+C10+C15) from (rac)-α-ionone | C15-Wittig salt, C10-dialdehyde | Not specified | Not specified | 11-12 (over 8 steps) | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general synthetic pathways and a typical experimental workflow for carotenoid synthesis.
Caption: General synthetic routes to C40 carotenoids.
Caption: Typical experimental workflow for carotenoid synthesis.
Experimental Protocols
The following are representative experimental protocols for key reactions in carotenoid synthesis. These are intended to be illustrative and may require optimization for specific substrates and scales.
Protocol 1: Synthesis of β-Carotene via Wittig Reaction (C20 + C20)
This protocol is adapted from a procedure for the condensation of a retinyltriphenylphosphonium salt with retinal.[6]
Materials:
-
Retinengidrohinonovogo complex (retinal hydroquinone complex)
-
Ethanol
-
Potassium hydroxide (KOH)
-
Solution of retinyltriphenylphosphonium salt in ethanol
Procedure:
-
A suspension of 11.2 g of the retinengidrohinonovogo complex in 40 ml of ethanol is prepared in a reaction vessel and chilled to between -12°C and -14°C.
-
Simultaneously, a solution of the retinyltriphenylphosphonium salt and a solution of 5.2 g (0.093 mol) of potassium hydroxide in 50 ml of ethanol are added to the cooled suspension.
-
The reaction mixture is stirred at 0-5°C for 4 hours.
-
The precipitated crystals of β-carotene are filtered off.
-
The crystals are washed successively with 100 ml of ethanol, 500 ml of water, and finally 100 ml of ethanol.
-
The product is dried in vacuo at 60°C for 4 hours to yield β-carotene.
Protocol 2: Julia-Kocienski Olefination (General Procedure)
This protocol provides a general procedure for the Julia-Kocienski olefination, which can be adapted for carotenoid synthesis.[9]
Materials:
-
PT-sulfone (1-phenyl-1H-tetrazol-5-yl sulfone) derivative (10.0 mmol)
-
Anhydrous dimethoxyethane (DME)
-
Potassium hexamethyldisilazide (KHMDS) (11.0 mmol)
-
Aldehyde (e.g., a C10 or C15 aldehyde for carotenoid synthesis) (15.0 mmol)
-
Diethyl ether (Et₂O)
-
Water (H₂O)
-
Brine
Procedure:
-
To a stirred solution of the PT-sulfone (10.0 mmol) in anhydrous DME (40 mL) under a nitrogen atmosphere at -55°C, a solution of KHMDS (11.0 mmol) in DME (20 mL) is added dropwise via cannula over 10 minutes.
-
The resulting dark brown solution is stirred for 70 minutes.
-
The aldehyde (15.0 mmol) is added dropwise over 5 minutes, and the mixture is stirred at -55°C for 1 hour, during which the color changes to light yellow.
-
The cooling bath is removed, and the mixture is stirred at ambient temperature overnight.
-
Water (5 mL) is added, and stirring is continued for 1 hour.
-
The mixture is diluted with Et₂O (150 mL) and washed with H₂O (200 mL).
-
The aqueous phase is extracted with Et₂O (3 x 30 mL).
-
The combined organic layers are washed with H₂O (3 x 50 mL) and brine (50 mL).
-
After drying over MgSO₄, the solvent is removed in vacuo, and the crude product is purified by column chromatography.
Protocol 3: Suzuki Cross-Coupling Reaction (General Procedure)
This is a general protocol for a Suzuki coupling reaction that can be adapted for the synthesis of carotenoids.[5][10]
Materials:
-
Aryl or vinyl halide (1 mmol)
-
Organoboron compound (e.g., boronic acid or ester) (1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄) (1.5 mmol)
-
Solvent (e.g., toluene, THF, or DME/water mixture)
-
Phase-transfer catalyst (e.g., TBAB) if using a biphasic system
Procedure:
-
A reaction flask is charged with the aryl/vinyl halide (1 mmol), the organoboron compound (1.5 mmol), the base (1.5 mmol), and the solvent under an inert atmosphere (e.g., argon or nitrogen).
-
The palladium catalyst is added, and the mixture is degassed by bubbling with an inert gas.
-
The reaction mixture is heated to the desired temperature (typically between 60°C and 100°C) and stirred until the reaction is complete (monitored by TLC or GC).
-
After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and washed with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Conclusion
The synthesis of carotenoids can be achieved through various strategies, with the Wittig reaction being a historically significant and industrially practiced method. The use of isophorone-derived intermediates like this compound provides a cost-effective route to xanthophylls such as astaxanthin. However, modern olefination and coupling reactions, including the Julia-Kocienski olefination and the Suzuki coupling, offer compelling alternatives with often milder reaction conditions and high stereoselectivity.
The choice of the optimal synthetic route and intermediate will depend on several factors, including the target carotenoid, the availability and cost of starting materials, the desired scale of production, and the required stereochemical purity. This guide provides a foundation for researchers to compare these different approaches and select the most suitable methodology for their specific needs in the synthesis of these valuable natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Canthaxanthin, a Red-Hot Carotenoid: Applications, Synthesis, and Biosynthetic Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. drum.lib.umd.edu [drum.lib.umd.edu]
- 7. gchemglobal.com [gchemglobal.com]
- 8. mdpi.com [mdpi.com]
- 9. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 10. rose-hulman.edu [rose-hulman.edu]
A Comparative Guide to the Reactivity of Alpha-Isophorone and Beta-Isophorone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of alpha-isophorone and beta-isophorone. The fundamental difference between these two isomers—the position of the carbon-carbon double bond relative to the carbonyl group—governs their distinct chemical behaviors. Alpha-isophorone is an α,β-unsaturated ketone, where the double bond is conjugated with the carbonyl group. In contrast, beta-isophorone is a β,γ-unsaturated ketone, featuring an isolated double bond. This structural variance significantly impacts their stability and reaction pathways.
Structural and Physicochemical Properties
Alpha-isophorone is the more thermodynamically stable of the two isomers. Under equilibrium conditions, the mixture consists of approximately 97% alpha-isophorone and 3% beta-isophorone. This stability is attributed to the conjugated system in the alpha-isomer. Beta-isophorone can be converted to alpha-isophorone through acid or base-catalyzed isomerization.
| Property | Alpha-Isophorone | Beta-Isophorone |
| Structure | 3,5,5-Trimethylcyclohex-2-en-1-one | 3,5,5-Trimethylcyclohex-3-en-1-one |
| CAS Number | 78-59-1 | 471-01-2 |
| Molar Mass | 138.21 g/mol | 138.21 g/mol |
| Appearance | Colorless to yellowish liquid | Colorless liquid |
| Boiling Point | 215.3 °C | 189 °C |
| Key Feature | α,β-unsaturated ketone (conjugated system) | β,γ-unsaturated ketone (isolated double bond) |
Core Reactivity Comparison
The conjugation in alpha-isophorone creates two primary electrophilic sites for nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3). This allows for both 1,2-addition (at the carbonyl) and 1,4-conjugate addition, also known as the Michael reaction. Beta-isophorone, lacking this conjugated system, primarily reacts as a typical ketone, with the carbonyl carbon being the main site of nucleophilic attack.
Caption: Reaction pathways for alpha-isophorone.
Caption: Reactivity and isomerization of beta-isophorone.
Comparison of Key Reaction Types
| Reaction Type | Alpha-Isophorone | Beta-Isophorone | Rationale |
| Michael (1,4-Conjugate) Addition | Highly Reactive. Readily undergoes addition with a variety of "soft" nucleophiles (e.g., enolates, amines, thiols) at the β-carbon.[1] | Unreactive. Does not undergo Michael addition directly due to the lack of a conjugated system. Reaction requires prior isomerization to the alpha-isomer. | The α,β-unsaturated system in alpha-isophorone is a classic Michael acceptor. Beta-isophorone lacks this structural feature. |
| Nucleophilic Addition (1,2-Addition) | Occurs with "hard" nucleophiles (e.g., Grignard reagents, organolithiums) at the carbonyl carbon. Competes with 1,4-addition for other nucleophiles. | Primary reaction pathway. Behaves like a standard ketone, with nucleophiles attacking the carbonyl carbon. | The carbonyl carbon is the most electrophilic site in beta-isophorone. In alpha-isophorone, reactivity is split between the carbonyl and β-carbons. |
| Catalytic Hydrogenation | Both the C=C double bond and the C=O group can be reduced, typically yielding 3,3,5-trimethylcyclohexanol. Selective reduction of the C=C bond is possible. | Both the isolated C=C and C=O groups are readily reduced, leading to 3,3,5-trimethylcyclohexanol. | Both isomers contain reducible functional groups. The final saturated product is the same. |
| Photochemical [2+2] Cycloaddition | Undergoes photodimerization when exposed to sunlight in aqueous solutions. | Less documented, but the isolated double bond would be expected to participate in photochemical reactions differently than the conjugated system. | The conjugated system of alpha-isophorone facilitates the [2+2] photocycloaddition to form dimeric products. |
| Enolate Formation | Can form a cross-conjugated enolate. Deprotonation can occur at the α-carbon (C2) or the γ-carbon (C6). | Forms a standard ketone enolate by deprotonation at the α-carbon (C2 or C4). | The acidity and reactivity of α-hydrogens are influenced by the electronic environment. |
Experimental Protocols
Protocol 1: Competitive Michael Addition
Objective: To qualitatively demonstrate the higher reactivity of alpha-isophorone towards a Michael donor compared to beta-isophorone.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve an equimolar mixture of alpha-isophorone (1.0 eq) and beta-isophorone (1.0 eq) in anhydrous ethanol.
-
Nucleophile Preparation: In a separate flask, prepare the sodium salt of diethyl malonate (a Michael donor, 1.1 eq) by adding diethyl malonate to a solution of sodium ethoxide in anhydrous ethanol.
-
Initiation: Add the diethyl malonate solution dropwise to the isophorone isomer mixture at room temperature.
-
Monitoring: Monitor the reaction progress over time using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Aliquots should be taken periodically (e.g., at 0, 15, 30, 60, and 120 minutes).
-
Workup: After the reaction period, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the organic components with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture and the timed aliquots by GC-MS and ¹H NMR to identify and quantify the remaining starting materials and the formed Michael adduct. The expected result is the selective consumption of alpha-isophorone and the formation of the corresponding Michael adduct, with beta-isophorone remaining largely unreacted.
Protocol 2: Comparative Reduction with Sodium Borohydride
Objective: To compare the products formed from the reduction of each isophorone isomer with a mild reducing agent.
Methodology:
-
Reaction Setup: Prepare two separate round-bottom flasks, one containing alpha-isophorone (1.0 eq) in methanol and the other containing beta-isophorone (1.0 eq) in methanol. Cool both flasks to 0°C in an ice bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to each flask while stirring.
-
Monitoring: Monitor the reactions by TLC until the starting material is consumed.
-
Workup: Carefully add acetone to quench any excess NaBH₄. Acidify the mixtures to pH ~5 with 1 M HCl. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Purification and Analysis: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate. Analyze the resulting products by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structures. Alpha-isophorone is expected to yield 3,5,5-trimethylcyclohex-2-en-1-ol (1,2-reduction product), while beta-isophorone will yield 3,5,5-trimethylcyclohex-3-en-1-ol.
Logical Workflow for Reactivity Assessment
Caption: Experimental workflow for comparing isomer reactivity.
References
Spectroscopic Confirmation of Synthesized Ketoisophorone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for synthesized ketoisophorone against its common precursor, isophorone. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a practical resource for the structural confirmation of this compound in a laboratory setting. Detailed experimental protocols are included to ensure reproducibility.
Spectroscopic Data Comparison
The structural differences between isophorone and the synthesized this compound are clearly distinguishable through spectroscopic analysis. The introduction of a second carbonyl group in this compound significantly alters the chemical environment of the protons and carbons, leading to distinct shifts in NMR spectra, characteristic vibrational modes in IR spectroscopy, and a different fragmentation pattern in mass spectrometry.
¹H NMR Data
The ¹H NMR spectra comparison reveals significant changes in chemical shifts due to the altered electronic environment. The disappearance of the vinylic proton signal from isophorone and the appearance of new signals corresponding to the methylene protons adjacent to the new carbonyl group in this compound are key indicators of a successful synthesis.
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~6.6 | s | 1H | Vinylic proton (C=CH) |
| ~2.6 | s | 2H | Methylene protons adjacent to C=O (-CH₂-C=O) | |
| ~1.9 | s | 3H | Methyl protons on the double bond (-C=C-CH₃) | |
| ~1.2 | s | 6H | Gem-dimethyl protons (-C(CH₃)₂) | |
| Isophorone | ~5.8 | s | 1H | Vinylic proton (C=CH) |
| ~2.3 | s | 2H | Methylene protons adjacent to C=O (-CH₂-C=O) | |
| ~2.1 | s | 2H | Methylene protons adjacent to the double bond (-CH₂-C=C) | |
| ~1.9 | s | 3H | Methyl protons on the double bond (-C=C-CH₃) | |
| ~1.0 | s | 6H | Gem-dimethyl protons (-C(CH₃)₂) |
Table 1. Comparative ¹H NMR data for this compound and Isophorone.
¹³C NMR Data
The ¹³C NMR spectrum of this compound shows an additional carbonyl carbon signal and shifts in the positions of other carbons compared to isophorone, providing definitive evidence of the structural change.
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~204 | Carbonyl carbon (C=O) |
| ~197 | Carbonyl carbon (C=O) | |
| ~158 | Vinylic carbon (-C =CH) | |
| ~135 | Vinylic carbon (-C=C H) | |
| ~52 | Quaternary carbon (-C (CH₃)₂) | |
| ~50 | Methylene carbon (-C H₂-C=O) | |
| ~27 | Methyl carbons (-C(C H₃)₂) | |
| ~24 | Methyl carbon on the double bond (-C=C-C H₃) | |
| Isophorone | ~200 | Carbonyl carbon (C=O) |
| ~160 | Vinylic carbon (-C =CH) | |
| ~125 | Vinylic carbon (-C=C H) | |
| ~50 | Methylene carbon (-C H₂-C=O) | |
| ~46 | Methylene carbon (-C H₂-C=C) | |
| ~33 | Quaternary carbon (-C (CH₃)₂) | |
| ~28 | Methyl carbons (-C(C H₃)₂) | |
| ~23 | Methyl carbon on the double bond (-C=C-C H₃) |
Table 2. Comparative ¹³C NMR data for this compound and Isophorone.
IR Spectroscopy Data
The IR spectrum of this compound is characterized by the presence of two distinct C=O stretching frequencies, one for the α,β-unsaturated ketone and another for the saturated ketone. This is a key difference from the single C=O stretch observed in isophorone.
| Compound | Frequency (cm⁻¹) | Vibrational Mode |
| This compound | ~1715 | C=O stretch (saturated ketone) |
| ~1670 | C=O stretch (α,β-unsaturated ketone) | |
| ~1620 | C=C stretch | |
| ~2960 | C-H stretch (sp³) | |
| Isophorone | ~1670 | C=O stretch (α,β-unsaturated ketone) |
| ~1635 | C=C stretch | |
| ~2960 | C-H stretch (sp³) |
Table 3. Comparative IR data for this compound and Isophorone.
Mass Spectrometry Data
The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (152.19 g/mol ). The fragmentation pattern will differ from that of isophorone (138.21 g/mol ) due to the presence of the additional carbonyl group, which influences the stability of the resulting fragments.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 152 | 137 ([M-CH₃]⁺), 124 ([M-CO]⁺), 110, 96, 82, 67, 54 |
| Isophorone | 138 | 123 ([M-CH₃]⁺), 110, 95, 82, 67, 54 |
Table 4. Comparative Mass Spectrometry data for this compound and Isophorone.
Experimental Protocols
Reproducible experimental procedures are crucial for accurate spectroscopic analysis. The following sections detail the synthesis of this compound and the methods for acquiring the spectroscopic data.
Synthesis of this compound from Isophorone
Materials:
-
Isophorone
-
Chromium trioxide (CrO₃)
-
Sulfuric acid (H₂SO₄)
-
Acetone
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Prepare a solution of isophorone in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask in an ice bath.
-
Prepare the Jones reagent by dissolving chromium trioxide in sulfuric acid and water.
-
Slowly add the Jones reagent to the isophorone solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Quench the reaction by adding isopropanol.
-
Extract the product with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.
-
Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the neat liquid sample using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Apply a small drop of the sample directly onto the ATR crystal.
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.
Mass Spectrometry (MS):
-
Introduce the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or gas chromatography (GC-MS).
-
For GC-MS analysis, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).
-
Use electron ionization (EI) at 70 eV.
-
Acquire the mass spectrum over a mass range of m/z 40-300.
Workflow and Data Interpretation
The following diagram illustrates the workflow for the spectroscopic confirmation of synthesized this compound.
Successful synthesis is confirmed when the acquired spectroscopic data for the product aligns with the expected data for this compound and is distinctly different from that of the starting material, isophorone. The combination of these techniques provides unambiguous evidence for the correct molecular structure.
A Comparative Guide to Analytical Methods for Ketoisophorone Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of Ketoisophorone is crucial for various applications, from reaction monitoring to quality control of final products. The validation of the analytical method used is a critical step to ensure data reliability and reproducibility. This guide provides a comparison of common analytical techniques for this compound quantification, supported by experimental data and detailed methodologies.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used techniques for the quantification of organic compounds like this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| **Linearity (R²) ** | 0.9997 - 0.9999[1] | Typically ≥ 0.999 |
| Concentration Range | 0.002 - 0.200 mg/mL[1] | Method Dependent |
| Accuracy (% Recovery) | 99.6% - 102.1%[1] | Typically 98% - 102% |
| Precision (% RSD) | < 3.0%[1] | Typically < 2.0% |
| Limit of Detection (LOD) | 0.00035 - 0.00760 mg/mL[1] | Method Dependent |
| Limit of Quantification (LOQ) | 0.0015 - 0.0546 mg/mL[1] | Method Dependent |
Experimental Workflow & Signaling Pathways
Analytical Method Validation Workflow
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation based on the International Council for Harmonisation (ICH) guidelines.
References
A Comparative Guide to the Synthesis of Ketoisophorone: Chemical and Biocatalytic Routes
For Researchers, Scientists, and Drug Development Professionals
Ketoisophorone (2,6,6-trimethyl-2-cyclohexene-1,4-dione) is a pivotal intermediate in the synthesis of high-value compounds, including carotenoids, vitamins, and various flavoring and fragrance agents.[1][2] The efficiency of this compound production is a critical factor in the economic viability of these downstream products. This guide provides a comparative analysis of the primary synthesis routes to this compound, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthesis Routes
The synthesis of this compound predominantly proceeds via the oxidation of isophorone isomers, primarily α-isophorone and β-isophorone. Both chemical and biocatalytic methods have been developed, each with distinct advantages and disadvantages in terms of yield, selectivity, and environmental impact.
Chemical Synthesis Routes
Chemical synthesis methods offer traditional and often high-throughput approaches to this compound production. These routes typically involve the oxidation of either α-isophorone or β-isophorone using various catalytic systems.
1. Oxidation of β-Isophorone: This is a widely practiced industrial method. The process generally involves the initial isomerization of the readily available α-isophorone to β-isophorone, which is then oxidized.[2] However, the isomerization step can be a significant drawback due to high temperature requirements and an unfavorable equilibrium that limits the conversion to β-isophorone.[2] A variety of metal-based catalysts have been employed for the direct oxidation of β-isophorone.
2. Direct Oxidation of α-Isophorone: To circumvent the challenges associated with the isomerization step, direct oxidation of α-isophorone has emerged as an attractive alternative.[2] This approach, however, can be hampered by the need for toxic heavy metal catalysts and the formation of undesirable byproducts.[3] Research has focused on developing more selective and environmentally benign catalytic systems. One promising method involves the use of phosphomolybdic acid as a catalyst in a polar aprotic solvent, which has been shown to achieve high yields under relatively mild conditions. Another approach utilizes a dirhodium complex as a catalyst with an aqueous solution of tert-butyl hydroperoxide (TBHP) as the oxidant.
Biocatalytic Synthesis Routes
Biocatalytic methods represent a greener and often more selective alternative to traditional chemical synthesis. These routes leverage the catalytic power of enzymes to perform specific oxidative transformations on the isophorone backbone.
1. Fungal Peroxygenases: Unspecific peroxygenases (UPOs) from fungi have demonstrated the ability to selectively hydroxylate α-isophorone to 4-hydroxyisophorone (4-HIP) and further oxidize it to 4-ketoisophorone (4-KIP).[3] These enzymes are advantageous as they only require hydrogen peroxide for activation, offering a simpler and more environmentally friendly process compared to cofactor-dependent enzymes.[3]
2. Cytochrome P450 Monooxygenases: Cytochrome P450 enzymes, particularly when used in whole-cell systems, can effectively catalyze the oxidation of α-isophorone.[2] Often, this is a two-step process where a P450 monooxygenase first hydroxylates α-isophorone to 4-hydroxyisophorone, which is then oxidized to this compound by an alcohol dehydrogenase (ADH).[2] This can be achieved in a one-pot, two-step process or as a cascade reaction within engineered cells.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for the different this compound synthesis routes, allowing for a direct comparison of their performance.
| Synthesis Route | Starting Material | Catalyst/Enzyme | Oxidant | Solvent | Temperature (°C) | Reaction Time | Conversion (%) | Yield (%) | Selectivity (%) |
| Chemical Synthesis | |||||||||
| Oxidation of β-Isophorone | β-Isophorone | Manganese Acetate | Oxygen | Pyridine | 60 | 1.5 h | 100 | 85 | - |
| Oxidation of β-Isophorone | β-Isophorone | Iron (III) Acetylacetonate | Oxygen | Pyridine/DMF | 55 | 1 h | 100 | 77 | - |
| Oxidation of β-Isophorone | β-Isophorone | Cobalt Acetate | Oxygen | Pyridine | 70 | 2 h | 93 | 68 | - |
| Oxidation of β-Isophorone | β-Isophorone | Vanadium Acetylacetonate | Oxygen | Pyridine | 70 | 3.5 h | 100 | 91 | - |
| Oxidation of β-Isophorone | β-Isophorone | Chromium (III) Acetylacetonate | Oxygen | Pyridine | 70 | 2 h | 72 | 75 | - |
| Oxidation of β-Isophorone | β-Isophorone | Lead Acetate | Oxygen | Pyridine | 70 | 2 h | 45 | 76 | - |
| Direct Oxidation of α-Isophorone | α-Isophorone | Phosphomolybdic Acid/KOBut | Air | DMSO | Ambient | - | ~100 | High | High |
| Direct Oxidation of α-Isophorone | α-Isophorone | Rh₂(esp)₂ | TBHP | None | 25 | 24 h | - | - | - |
| Biocatalytic Synthesis | |||||||||
| Fungal Peroxygenase (rHinUPO) | α-Isophorone | Humicola insolens UPO | H₂O₂ | Phosphate Buffer (pH 7) | 30 | 9 h | 100 | - | - |
| P450 & ADH Cascade | α-Isophorone | P450-WAL & Cm-ADH10 | - | Phosphate Buffer (pH 7.2) | 20-28 | - | - | - | Productivity: up to 1.4 g L⁻¹ d⁻¹ |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Chemical Synthesis: Oxidation of β-Isophorone with Manganese Acetate
Materials:
-
β-Isophorone (69 g)
-
Manganese acetate (2.5 g)
-
Pyridine (200 ml)
-
Oxygen gas
Procedure:
-
A solution of 2.5 g of manganese acetate in 200 ml of pyridine is prepared in a suitable reaction vessel.
-
69 g of β-isophorone is added to the solution.
-
The mixture is intensively stirred and gassed with oxygen at a controlled temperature of 60°C for 90 minutes.
-
After the reaction is complete, the mixture is worked up by distillation to isolate the crystalline this compound.
-
The reported yield of crystalline this compound is 64.6 g, corresponding to 85%, with 100% conversion of β-isophorone.
Biocatalytic Synthesis: Oxidation of α-Isophorone using Fungal Peroxygenase (rHinUPO)
Materials:
-
α-Isophorone (10 mM)
-
Humicola insolens unspecific peroxygenase (rHinUPO) (2-5 µM)
-
Hydrogen peroxide (H₂O₂)
-
50 mM Phosphate buffer (pH 7)
Procedure:
-
A 1 mL reaction mixture is prepared containing 10 mM α-isophorone and 2-5 µM of rHinUPO in 50 mM phosphate buffer at pH 7.
-
The reaction is performed at 30°C.
-
Hydrogen peroxide is added to the reaction mixture. For upscaling, H₂O₂ can be added with a syringe pump to give a final concentration of 1 or 5 mM h⁻¹ over a period of 12 to 48 hours.
-
The reaction progress is monitored over time. Full conversion of 10 mM isophorone can be achieved within nine hours.[3]
-
After the reaction, the products are extracted with a suitable organic solvent (e.g., methyl tert-butyl ether), the solvent is evaporated, and the products are analyzed, for instance, by GC-MS.[2]
Biocatalytic Synthesis: One-Pot, Two-Step Oxidation of α-Isophorone using P450 and ADH
Materials:
-
Whole cells of E. coli expressing a P450 enzyme variant.
-
Purified Candida magnoliae alcohol dehydrogenase (Cm-ADH10).
-
α-Isophorone
-
Glucose
-
50 mM Sodium phosphate buffer (pH 7.2) with 100 mM KCl
-
NADP⁺
-
Ethyl acetoacetate (co-substrate for cofactor regeneration)
Procedure: Step 1: P450-catalyzed hydroxylation
-
A whole-cell reaction is carried out at 20°C with a wet cell load of 200 mg mL⁻¹ of E. coli cells expressing the P450 enzyme.
-
The cells are resuspended in 50 mM sodium phosphate buffer (pH 7.2) containing 100 mM KCl.
-
10 mg mL⁻¹ glucose is added for cofactor regeneration by the E. coli metabolism.
-
α-Isophorone is added to the reaction mixture.
Step 2: ADH-catalyzed oxidation
-
After the first step, the supernatant of the P450 reaction is collected.
-
1 mg mL⁻¹ of purified Cm-ADH10, NADP⁺, and a co-substrate (e.g., ethyl acetoacetate) are added directly to the supernatant.
-
The reaction is monitored for the conversion of the intermediate 4-hydroxy-α-isophorone to this compound.[1]
Visualization of Synthesis Workflows
The following diagrams illustrate the logical workflows for the different this compound synthesis routes.
Caption: Workflow for the traditional chemical synthesis of this compound.
Caption: Workflow for the direct chemical oxidation of α-Isophorone.
Caption: Workflow for biocatalytic synthesis using fungal peroxygenase.
Caption: Workflow for the two-step biocatalytic synthesis of this compound.
References
- 1. re.public.polimi.it [re.public.polimi.it]
- 2. Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C8CY02114G [pubs.rsc.org]
- 3. CN105601490A - Oxo-isophorone preparation through efficient catalytic oxidation of alpha-isophorone - Google Patents [patents.google.com]
The Ascendancy of Biocatalysis: A Comparative Guide to Enzymatic Synthesis of Ketoisophorone
For researchers, scientists, and drug development professionals, the synthesis of key intermediates is a critical step that dictates the efficiency, cost, and environmental impact of the entire manufacturing process. Ketoisophorone, a vital building block for carotenoids, vitamins, and specialty chemicals, is traditionally produced through chemical methods. However, recent advancements in biotechnology have ushered in a new era of enzymatic synthesis, offering a greener and more precise alternative. This guide provides an in-depth comparison of enzymatic and chemical routes to this compound, supported by experimental data and detailed protocols.
The chemical synthesis of this compound often involves multi-step processes, harsh reaction conditions, and the use of heavy metal catalysts, leading to significant environmental concerns and the formation of unwanted byproducts.[1][2] In contrast, enzymatic synthesis leverages the high specificity and efficiency of enzymes to catalyze the desired transformation under mild, aqueous conditions, resulting in higher yields, improved purity, and a substantially reduced environmental footprint.[3]
At a Glance: Enzymatic vs. Chemical Synthesis of this compound
| Parameter | Enzymatic Synthesis | Chemical Synthesis |
| Catalyst | Enzymes (e.g., Peroxygenases, P450 Monooxygenases) | Heavy metal complexes (e.g., Copper(II) acetylacetone, Molybdenum-based systems, Manganese-salen complexes)[1][4] |
| Reaction Conditions | Mild (near-ambient temperature and pressure, neutral pH)[1][2] | Harsh (elevated temperatures and pressures, often requiring strong bases or acids)[4] |
| Selectivity | High regioselectivity and stereoselectivity[1][2] | Often leads to a mixture of products and undesired side reactions[1] |
| Environmental Impact | Minimal; biodegradable catalysts, aqueous media, reduced waste generation[3] | Significant; use of toxic heavy metals and organic solvents, generation of hazardous waste[1] |
| Yield | Can achieve high conversion rates and yields[1][2] | Yields can be variable and are often compromised by side reactions[4] |
| Process Complexity | Can be a one-pot, two-step, or cascade process, simplifying downstream processing[2][5] | Often requires multiple steps, including isomerization and oxidation, with intermediate purification[1][6] |
Delving into the Data: A Quantitative Comparison
The advantages of enzymatic synthesis become even more apparent when examining the quantitative data from experimental studies. Below is a summary of key performance indicators for both enzymatic and chemical methods.
| Method | Catalyst | Substrate | Product(s) | Conversion (%) | Yield (%) | Key Observations | Reference |
| Enzymatic | Unspecific Peroxygenase (UPO) from H. insolens | Isophorone (10 mM) | 4-Ketoisophorone (4KIP) | 100 | - | Full conversion achieved within 9 hours. Environmentally friendly route requiring only H2O2.[1] | an der Brügge et al., 2019[1] |
| Enzymatic | P450 monooxygenase (P450-WAL) and Alcohol dehydrogenase (Cm-ADH10) | α-Isophorone (20 mM) | 4-Ketoisophorone | >95 | - | One-pot, two-step cascade process with a productivity of up to 1.4 g L⁻¹ d⁻¹.[2] | Tavanti et al., 2017[2] |
| Chemical | Manganese-salen complex | β-Isophorone (>15% by wt.) | This compound | 100 | up to 85 | Requires an organic base and a co-catalyst. Higher yields achieved at higher educt concentrations.[4] | US Patent 5,874,632A[4] |
| Chemical | Copper(II) acetylacetone / Molybdenum-based systems | Isophorone | 4-Ketoisophorone | - | - | Leads to the formation of undesired side products.[1] | an der Brügge et al., 2019 (citing other works)[1] |
Experimental Protocols: A How-To Guide
Reproducibility is paramount in scientific research. To that end, detailed experimental protocols for both an enzymatic and a chemical synthesis method are provided below.
Enzymatic Synthesis of this compound using Unspecific Peroxygenase (UPO)
This protocol is based on the work of an der Brügge et al. (2019).[1]
Materials:
-
Isophorone
-
Unspecific Peroxygenase (UPO) from Humicola insolens (rHinUPO)
-
50 mM Phosphate buffer, pH 7.0
-
Hydrogen peroxide (H₂O₂)
-
Methyl tert-butyl ether (MTBE)
-
Nitrogen gas
-
Chloroform
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Prepare a 1 mL reaction mixture in 50 mM phosphate buffer (pH 7.0) containing 0.1 mM isophorone.
-
Add the rHinUPO enzyme to the reaction mixture. The optimal enzyme concentration may range from 50 nM to 10 µM.
-
Initiate the reaction by adding H₂O₂ to a final concentration of 2.5 to 5 mM.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes for initial screening or up to 9 hours for full conversion at higher substrate concentrations).
-
Stop the reaction by extracting the products with an equal volume of methyl tert-butyl ether.
-
Evaporate the organic solvent under a stream of nitrogen gas.
-
Dissolve the dried residue in chloroform for analysis.
-
Analyze the products by GC-MS to determine the conversion of isophorone and the formation of 4-ketoisophorone.
Chemical Synthesis of this compound using a Manganese-Salen Catalyst
This protocol is a generalized procedure based on the information provided in US Patent 5,874,632A.[4]
Materials:
-
β-Isophorone (β-IP)
-
Manganese-salen complex (catalyst)
-
An organic base (e.g., triethylamine)
-
A catalytically active compound X (e.g., acetic acid)
-
Inert organic solvent (if β-IP concentration is <100%)
-
Molecular oxygen (O₂)
-
Water
Procedure:
-
In a suitable reactor, prepare a mixture of β-isophorone (at a concentration >15% by weight), the manganese-salen catalyst (0.001 to 2% by weight relative to β-IP), an organic base, and the catalytically active compound X. Water may also be present in the reaction mixture.
-
Carry out the reaction at a temperature between 0°C and 50°C.
-
Introduce molecular oxygen (O₂) into the reaction mixture.
-
Maintain the reaction under these conditions until the conversion of β-isophorone is complete.
-
Monitor the progress of the reaction and the formation of this compound using appropriate analytical techniques (e.g., Gas Chromatography).
-
Upon completion, the product can be isolated and purified from the reaction mixture.
Visualizing the Pathways: A Process Flow Perspective
To further elucidate the differences between the two synthetic approaches, the following diagrams illustrate the conceptual workflows.
Caption: Enzymatic synthesis workflow for this compound production.
Caption: Chemical synthesis workflow for this compound production.
Conclusion: A Clear Path Forward
The enzymatic synthesis of this compound represents a significant advancement over traditional chemical methods. The high selectivity, mild reaction conditions, and reduced environmental impact make it an attractive and sustainable alternative for the pharmaceutical and chemical industries.[1][3] While challenges in enzyme stability and cost can exist, ongoing research in enzyme engineering and process optimization continues to enhance the economic viability of biocatalytic routes. For professionals in drug development and chemical manufacturing, embracing enzymatic synthesis is not just a step towards greener chemistry, but a strategic move towards more efficient and selective production of high-value chemical intermediates.
References
- 1. Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C8CY02114G [pubs.rsc.org]
- 2. re.public.polimi.it [re.public.polimi.it]
- 3. Exploring the Benefits of Industrial Biocatalysis [catalysts.com]
- 4. US5874632A - Method of producing this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
